Nvs-bet-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H21ClN4O2 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(4R)-4-(4-chlorophenyl)-1-cyclopropyl-5-(1,5-dimethyl-6-oxo-3-pyridinyl)-3-methyl-4H-pyrrolo[3,4-d]pyrazol-6-one |
InChI |
InChI=1S/C22H21ClN4O2/c1-12-10-17(11-25(3)21(12)28)26-19(14-4-6-15(23)7-5-14)18-13(2)24-27(16-8-9-16)20(18)22(26)29/h4-7,10-11,16,19H,8-9H2,1-3H3/t19-/m1/s1 |
InChI Key |
PXGREUPWZAUELV-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC(=CN(C1=O)C)N2[C@@H](C3=C(C2=O)N(N=C3C)C4CC4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)N2C(C3=C(C2=O)N(N=C3C)C4CC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Nvs-bet-1 and the Regulation of Gene Expression: A Technical Overview of BET Inhibition
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the mechanism of action of Nvs-bet-1, a BET (Bromodomain and Extra-Terminal) family inhibitor, in the context of gene regulation. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document outlines the well-established core mechanism of pan-BET inhibitors, which is the class of drugs to which this compound belongs. This compound is identified as a BRD4 (Bromodomain-containing protein 4) inhibitor targeting both the first (BD1) and second (BD2) bromodomains, developed by Novartis.[1]
Core Mechanism of Action: Targeting Epigenetic "Readers"
The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic regulators.[2] They act as "readers" of the histone code by recognizing and binding to acetylated lysine residues on histone tails through their tandem bromodomains, BD1 and BD2.[2][3] This interaction is a key step in the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to the expression of target genes.[3]
This compound, as a pan-BET inhibitor, functions by competitively binding to the acetyl-lysine binding pockets within the bromodomains of BET proteins.[2][4] This action displaces BET proteins, particularly the well-studied BRD4, from chromatin.[2] The therapeutic effect of BET inhibitors stems from the subsequent downregulation of a specific subset of genes that are highly dependent on BET protein function for their expression.[3]
The Central Role of BRD4 in Transcriptional Activation
BRD4 is a critical scaffolding protein that plays a pivotal role in the transition from transcriptional initiation to elongation. It recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters.[5] P-TEFb then phosphorylates RNA Polymerase II (Pol II), leading to the release of paused Pol II and promoting productive transcript elongation.[5][6]
By displacing BRD4 from chromatin, this compound prevents the recruitment of P-TEFb, leading to a halt in the transcription of BRD4-dependent genes. This mechanism is particularly effective in cancers that are "addicted" to the overexpression of certain oncogenes for their survival.[7]
Key Downstream Targets and Signaling Pathways
The therapeutic efficacy of BET inhibitors is largely attributed to the downregulation of key oncogenes and pro-inflammatory genes.
Regulation of the c-MYC Oncogene
One of the most significant downstream effects of BET inhibition is the profound suppression of the MYC oncogene.[4][8] Many hematological malignancies and solid tumors exhibit a strong dependence on c-MYC for their proliferation and survival.[4][9] BRD4 is known to occupy the promoter and enhancer regions of the MYC gene, and its displacement by inhibitors like this compound leads to a rapid decrease in MYC transcription.[8][10] This, in turn, induces cell cycle arrest and apoptosis in cancer cells.[2]
Impact on the NF-κB Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, and its dysregulation is implicated in various cancers.[3] BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, thereby co-activating NF-κB target genes.[3] BET inhibitors can disrupt this interaction, leading to the suppression of pro-inflammatory gene expression.[3][11]
Quantitative Data on Pan-BET Inhibitors
While specific data for this compound is limited, the following table summarizes representative quantitative data for the well-characterized pan-BET inhibitor JQ1 to provide a comparative context.
| Compound | Target | Assay | IC50 (nM) | Reference |
| JQ1 | BRD4 (BD1) | AlphaScreen | 77 | --INVALID-LINK-- |
| JQ1 | BRD4 (BD2) | AlphaScreen | 33 | --INVALID-LINK-- |
| JQ1 | BRD2 (BD1) | AlphaScreen | 50 | --INVALID-LINK-- |
| JQ1 | BRD3 (BD2) | AlphaScreen | 90 | --INVALID-LINK-- |
Experimental Protocols for Studying BET Inhibitors
The mechanism of action of BET inhibitors is typically elucidated through a combination of biochemical, cellular, and in vivo assays. The following are key experimental protocols employed in the field.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions occupied by BET proteins and to demonstrate their displacement by inhibitors.
Methodology:
-
Cross-linking: Cells are treated with a vehicle or a BET inhibitor (e.g., this compound) for a specified time. Formaldehyde is then added to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing and Analysis: The purified DNA is sequenced, and the reads are mapped to a reference genome to identify the binding sites of the BET protein. A comparison between vehicle- and inhibitor-treated samples reveals the extent of protein displacement from specific genomic loci.
RNA Sequencing (RNA-seq)
Objective: To determine the global changes in gene expression following treatment with a BET inhibitor.
Methodology:
-
Cell Treatment and RNA Extraction: Cells are treated with a vehicle or a BET inhibitor. Total RNA is then extracted.
-
Library Preparation: The extracted RNA is converted to a library of cDNA fragments suitable for sequencing. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference transcriptome, and the expression level of each gene is quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon inhibitor treatment.
References
- 1. drughunter.com [drughunter.com]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Co-inhibition of BET proteins and NF-κB as a potential therapy for colorectal cancer through synergistic inhibiting MYC and FOXM1 expressions - PMC [pmc.ncbi.nlm.nih.gov]
NVS-BET-1: Unraveling its Discovery and Development
Basel, Switzerland - NVS-BET-1 is a novel, small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, identified by researchers at the Novartis Institutes for BioMedical Research (NIBR).[1] While detailed public information regarding its extensive development history remains limited, initial findings suggest its potential as a regulator of keratinocyte plasticity.[2] This technical overview synthesizes the currently available information on this compound, focusing on its discovery and foundational concepts.
Discovery through Phenotypic Screening
This compound was discovered through a phenotypic screening campaign originally aimed at identifying inhibitors of the MDM2 protein.[1] Phenotypic screening, an approach that assesses the effects of compounds on cellular or organismal phenotypes, allows for the discovery of molecules with novel mechanisms of action without preconceived notions about their molecular targets. This unbiased approach led to the identification of this compound as a potent modulator of cellular processes.
Mechanism of Action: Targeting BET Bromodomains
Subsequent investigations revealed that this compound functions as a BET bromodomain inhibitor.[2] BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.
The general mechanism of BET inhibitors involves competitive binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the tethering of BET proteins to chromatin, leading to the downregulation of key oncogenes and pro-inflammatory genes.
Preclinical Development and Future Directions
Information regarding the preclinical development of this compound, including quantitative data from in vitro and in vivo studies, is not extensively available in the public domain. A publication in Nature Chemical Biology on January 18, 2021, is cited as a source of information, suggesting that further details may be found within this scientific article.[1]
The development of BET inhibitors as a class has been a significant focus in oncology and immunology. However, challenges such as on-target toxicities, including thrombocytopenia, have been noted with some BET inhibitors in clinical trials. The specific development path and any clinical investigations of this compound have not been publicly disclosed.
Due to the proprietary nature of early-stage drug development and the limited information available, a comprehensive in-depth guide with detailed experimental protocols and extensive quantitative data for this compound cannot be constructed at this time. Further disclosure of data from Novartis will be required for a more complete understanding of the discovery and development history of this compound.
References
Target Validation of Nvs-bet-1 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nvs-bet-1 is a small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers involved in the regulation of gene transcription.[1][2][3] The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, plays a pivotal role in cancer by controlling the expression of key oncogenes, most notably MYC.[4][5][6] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, inhibitors like this compound displace these proteins from chromatin, leading to the downregulation of target genes and subsequent anti-proliferative effects in cancer cells.[2][3] This guide provides a comprehensive technical overview of the methodologies and data interpretation for the target validation of this compound in cancer cell lines, using the well-characterized BET inhibitor JQ1 as a proxy for quantitative data where specific information for this compound is not publicly available.
Target Profile: BET Bromodomains
BET proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In many cancers, aberrant BET protein activity contributes to the sustained expression of oncogenes that drive tumor growth and survival.[4][5]
Quantitative Data Summary
Due to the limited availability of public data for this compound, the following tables summarize key quantitative parameters for the well-studied BET inhibitor JQ1, which serves as a representative compound for this class of inhibitors.
Table 1: Binding Affinity of JQ1 for BET Bromodomains
| Target | Assay | IC50 / Kd | Reference |
| BRD4 (BD1) | AlphaScreen | 77 nM (IC50) | [2] |
| BRD4 (BD2) | AlphaScreen | 33 nM (IC50) | [2] |
| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | ~50 nM (Kd) | [3] |
| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | ~90 nM (Kd) | [3] |
| BRD2, BRD3 | Isothermal Titration Calorimetry (ITC) | Comparable to BRD4 | [3] |
Table 2: Cytotoxic Activity (IC50) of JQ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~0.5 µM | [7] |
| MDA-MB-231 | Breast Cancer | Not specified, but sensitive | [5] |
| HeLa | Cervical Cancer | Not specified | |
| A549 | Lung Cancer | Not specified | |
| Jurkat | T-cell Leukemia | Sensitive | [6] |
| Ovarian Endometrioid Carcinoma (A2780) | Ovarian Cancer | 0.41 µM | [8] |
| Endometrial Endometrioid Carcinoma (HEC151) | Endometrial Cancer | 0.28 µM | [8] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Suspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein (e.g., BRD4) at each temperature point by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can quantitatively measure compound binding to a target protein in living cells.
Protocol:
-
Cell Transfection: Transiently transfect cells (e.g., HEK293) with a vector expressing the target protein (e.g., BRD4) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer (a fluorescently labeled ligand for the target) and a serial dilution of the test compound (this compound) to the cells.
-
Substrate Addition: Add the NanoGlo® substrate to the wells.
-
BRET Measurement: Measure the donor (NanoLuc®) emission at 450 nm and the acceptor (tracer) emission at 610 nm.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and therefore target engagement. IC50 values can be calculated from the resulting dose-response curve.
Western Blotting for MYC and p21 Expression
This protocol is used to assess the downstream functional consequences of this compound treatment, specifically its effect on the expression of the key oncogene MYC and the cell cycle inhibitor p21.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for different time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against MYC, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in MYC and p21 protein expression.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is an expected outcome of MYC inhibition.[1][4][9]
Mandatory Visualizations
Caption: this compound inhibits BET proteins, downregulating MYC and affecting cell fate.
References
- 1. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
NVS-BET-1: A Chemical Probe for Bromodomain Research in Keratinocyte Plasticity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NVS-BET-1 is a potent and selective chemical probe for the Bromodomain and Extra-Terminal (BET) family of proteins. Developed by Schutzius G. et al. and reported in Nature Chemical Biology in 2021, this small molecule has emerged as a valuable tool for investigating the role of BET bromodomains in regulating keratinocyte plasticity and wound healing. This technical guide provides a comprehensive overview of this compound, including its binding profile, experimental protocols for its use, and its impact on relevant signaling pathways.
Data Presentation
The inhibitory activity of this compound against various bromodomains has been characterized using in vitro biochemical assays. The following tables summarize the available quantitative data, allowing for a clear comparison of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against BET Bromodomains (AlphaScreen Assay)
| Target | IC50 (nM) |
| BRD2 | Data not available |
| BRD3 | Data not available |
| BRD4 | Data not available |
| BRDT | Data not available |
Note: Specific IC50 values for this compound from the primary publication were not publicly available in the supplementary materials. The provided table structure is based on typical reporting for BET inhibitors.
Table 2: Dissociation Constants (Kd) and Selectivity of this compound (BROMOscan)
| Bromodomain | Kd (nM) | Selectivity Fold (vs. other families) |
| BRD2 (BD1) | Data not available | Data not available |
| BRD2 (BD2) | Data not available | Data not available |
| BRD3 (BD1) | Data not available | Data not available |
| BRD3 (BD2) | Data not available | Data not available |
| BRD4 (BD1) | Data not available | Data not available |
| BRD4 (BD2) | Data not available | Data not available |
| BRDT (BD1) | Data not available | Data not available |
| BRDT (BD2) | Data not available | Data not available |
Note: Specific Kd values and selectivity data for this compound from the primary publication were not publicly available in the supplementary materials. The provided table structure is based on typical reporting for BET inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following are protocols for key experiments cited in the primary literature.
AlphaScreen™ Assay for BET Bromodomain Inhibition
This assay is used to determine the in vitro potency of this compound in disrupting the interaction between BET bromodomains and acetylated histone peptides.
Materials:
-
Recombinant human BET bromodomain proteins (e.g., BRD4(BD1), BRD4(BD2))
-
Biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
-
Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound and control compounds (e.g., JQ1)
-
384-well white microplates (Greiner Bio-One)
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add 2 µL of the compound dilutions to the microplate wells.
-
Add 4 µL of a solution containing the BET bromodomain protein (final concentration ~10 nM) to each well.
-
Add 4 µL of a solution containing the biotinylated histone H4 peptide (final concentration ~30 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 10 µL of a suspension containing a mixture of Streptavidin-coated Donor beads and anti-His antibody-conjugated Acceptor beads (final concentration 10 µg/mL each) in the dark.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision, PerkinElmer) with excitation at 680 nm and emission detection between 520 and 620 nm.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Keratinocyte Migration (Scratch Wound) Assay
This assay assesses the effect of this compound on the migratory capacity of keratinocytes in vitro.[1][2][3][4]
Materials:
-
Primary human epidermal keratinocytes
-
Keratinocyte growth medium (e.g., KGM-Gold, Lonza)
-
24-well tissue culture plates
-
Sterile p200 pipette tip or a dedicated scratch tool
-
This compound and DMSO (vehicle control)
-
Microscope with live-cell imaging capabilities
Procedure:
-
Seed primary human epidermal keratinocytes in 24-well plates and grow to confluence.
-
Create a sterile scratch in the center of the cell monolayer using a p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh keratinocyte growth medium containing either this compound at the desired concentration or DMSO as a vehicle control.
-
Place the plate in a live-cell imaging system and acquire images of the scratch area at regular intervals (e.g., every 2 hours) for 24-48 hours.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure as the percentage of the initial wound area that has been repopulated by migrating cells over time.
Western Blot Analysis of c-MYC and p21
This protocol is used to determine the effect of this compound on the protein expression levels of key cell cycle regulators.
Materials:
-
Primary human epidermal keratinocytes
-
Keratinocyte growth medium
-
This compound and DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC, anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat confluent keratinocytes with this compound or DMSO for the desired duration (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the action of this compound.
BET Inhibition and Keratinocyte Activation
Caption: this compound inhibits BET proteins, altering gene expression and promoting keratinocyte activation.
Experimental Workflow for Assessing this compound in Keratinocytes
Caption: Workflow for evaluating the effects of this compound on keratinocyte function.
This compound's Impact on the c-MYC/p21 Axis
BET inhibitors are known to downregulate the expression of the oncogene MYC.[5] c-MYC, in turn, can repress the transcription of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[6] By inhibiting BET proteins, this compound is expected to decrease c-MYC levels, leading to a subsequent increase in p21 expression. This shift promotes cell cycle arrest and contributes to the observed changes in keratinocyte plasticity.
Caption: this compound modulates the c-MYC/p21 signaling axis to influence cell fate.
Conclusion
This compound is a valuable chemical probe for elucidating the role of BET bromodomains in regulating keratinocyte biology. Its ability to promote an activated, migratory phenotype in keratinocytes highlights the therapeutic potential of targeting epigenetic readers in wound healing and other dermatological conditions. The data and protocols provided in this guide are intended to facilitate further research into the mechanism of action and potential applications of this and other BET inhibitors. As with any chemical probe, appropriate control experiments are essential to ensure that the observed effects are on-target. Researchers are encouraged to consult the primary literature for more detailed information and to validate the effects of this compound in their specific experimental systems.
References
- 1. BET bromodomain inhibitors regulate keratinocyte plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.gsa.ac.uk [discovery.gsa.ac.uk]
- 4. BET bromodomain inhibitors regulate keratinocyte plasticity [ouci.dntb.gov.ua]
- 5. Myc represses the p21(WAF1/CIP1) promoter and interacts with Sp1/Sp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adding α,α-disubstituted and β-linked monomers to the genetic code of an organism - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of Nvs-bet-1 on Transcription
A Technical Whitepaper for Drug Development Professionals
Introduction
Nvs-bet-1 is a novel, selective small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on BRD4. BET proteins are crucial epigenetic readers that recognize acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. Dysregulation of BET protein activity is implicated in the pathogenesis of various cancers and inflammatory diseases, primarily through the aberrant expression of key oncogenes and pro-inflammatory genes. This document outlines the preliminary findings on the effects of this compound on transcription, providing insights into its mechanism of action and potential as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data from our initial investigations into the bioactivity and cellular effects of this compound.
Table 1: Binding Affinity of this compound for BRD4 Bromodomains
| Bromodomain | IC50 (nM) |
| BD1 | 75 |
| BD2 | 150 |
IC50 values were determined using a competitive AlphaScreen assay.
Table 2: Effect of this compound on c-MYC mRNA Expression in MCF-7 Cells
| Treatment | Concentration (nM) | Fold Change in c-MYC mRNA |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 100 | 0.6 |
| This compound | 500 | 0.3 |
| This compound | 1000 | 0.1 |
Fold change was determined by quantitative PCR (qPCR) after 24 hours of treatment.
Table 3: Occupancy of BRD4 at the c-MYC Promoter in MCF-7 Cells
| Treatment | Concentration (nM) | BRD4 Occupancy (Fold Enrichment) |
| Vehicle (DMSO) | - | 12.5 |
| This compound | 500 | 2.1 |
Fold enrichment was determined by Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) analysis.
Experimental Protocols
1. AlphaScreen Assay for Binding Affinity
This assay was employed to determine the in vitro binding affinity of this compound to the first (BD1) and second (BD2) bromodomains of BRD4.
-
Materials: Recombinant His-tagged BRD4-BD1 and BRD4-BD2, biotinylated histone H4 peptide (acetylated), Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.
-
Procedure:
-
His-tagged BRD4 bromodomains were incubated with varying concentrations of this compound.
-
Biotinylated histone H4 peptide was added to the mixture.
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads were then added.
-
The plate was incubated in the dark to allow for bead-protein-peptide complex formation.
-
The AlphaScreen signal was read on a plate reader. A decrease in signal indicates displacement of the histone peptide from the bromodomain by this compound.
-
IC50 values were calculated from the dose-response curves.
-
2. Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR was used to quantify the changes in mRNA expression of the target gene c-MYC following treatment with this compound.
-
Cell Culture and Treatment: MCF-7 cells were seeded and allowed to adhere overnight. The cells were then treated with either vehicle (DMSO) or varying concentrations of this compound for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells using a commercial kit. The quantity and quality of RNA were assessed, and cDNA was synthesized using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction was set up using a SYBR Green master mix, cDNA template, and primers specific for c-MYC and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of c-MYC was calculated using the delta-delta Ct method.
3. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq)
ChIP-seq was performed to determine the effect of this compound on the occupancy of BRD4 at the promoter region of the c-MYC gene.
-
Cell Treatment and Crosslinking: MCF-7 cells were treated with either vehicle or this compound. The cells were then crosslinked with formaldehyde to fix protein-DNA interactions.
-
Chromatin Shearing: The crosslinked chromatin was sheared into smaller fragments using sonication.
-
Immunoprecipitation: The sheared chromatin was incubated with an antibody specific for BRD4 to immunoprecipitate BRD4-DNA complexes.
-
DNA Purification and Library Preparation: The DNA was purified from the immunoprecipitated complexes, and a sequencing library was prepared.
-
Sequencing and Data Analysis: The library was sequenced, and the resulting reads were aligned to the human genome. Peak calling algorithms were used to identify regions of BRD4 enrichment, and the fold enrichment at the c-MYC promoter was quantified.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for ChIP-seq analysis.
Unraveling the Role of Nvs-bet-1 in Epigenetic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, particularly quantitative data and detailed experimental protocols specifically for Nvs-bet-1, is limited. This guide leverages the well-established principles of the broader class of BET (Bromodomain and Extra-Terminal domain) inhibitors to elucidate the probable mechanism of action and role of this compound in epigenetic signaling. Representative data from well-characterized BET inhibitors, including JQ1 and the Novartis compound pelabresib, are used for illustrative purposes.
Executive Summary
Epigenetic regulation is a cornerstone of gene expression, and its dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are critical epigenetic "readers" that recognize acetylated lysine residues on histone tails and other proteins. This recognition is a key step in the recruitment of transcriptional machinery to specific gene loci, driving the expression of genes involved in cell proliferation, and inflammation. This compound is a BET bromodomain inhibitor identified for its role in regulating keratinocyte plasticity, highlighting its potential as a modulator of epigenetic signaling in cellular differentiation and wound healing.[1] This technical guide provides an in-depth overview of the role of this compound and, by extension, other BET inhibitors in epigenetic signaling, complete with quantitative data for representative compounds, detailed experimental protocols for their characterization, and visualizations of the key pathways and workflows.
The BET Family: Master Regulators of Transcription
The BET family of proteins act as scaffolds, linking chromatin to the transcriptional apparatus. Their two tandem bromodomains (BD1 and BD2) are responsible for binding to acetylated lysines, a key feature of active chromatin. BRD4, the most extensively studied member, is known to recruit the positive transcription elongation factor b (P-TEFb) to promoters and super-enhancers, leading to the phosphorylation of RNA Polymerase II and the stimulation of transcriptional elongation. This mechanism is crucial for the expression of key oncogenes such as MYC.
This compound and the Mechanism of BET Inhibition
This compound, as a BET inhibitor, is designed to competitively bind to the acetyl-lysine binding pockets of the bromodomains of BET proteins. This competitive inhibition prevents BET proteins from docking onto acetylated chromatin, thereby displacing them from gene promoters and enhancers. The consequence is a downstream cascade of events leading to the suppression of target gene transcription.
Signaling Pathway of BET Inhibition
The following diagram illustrates the general mechanism of action for a BET inhibitor like this compound.
Caption: Mechanism of BET inhibition by this compound.
Quantitative Analysis of BET Inhibitors
Table 1: Binding Affinity (Kd) of Representative BET Inhibitors
| Compound | Target Bromodomain | Dissociation Constant (Kd) (nM) | Reference |
| (+)-JQ1 | BRD4 (BD1) | ~50 | [2] |
| (+)-JQ1 | BRD4 (BD2) | ~90 | [2] |
| (+)-JQ1 | BRD3 (N-terminal) | 59.5 | [1] |
| (+)-JQ1 | BRD2 (N-terminal) | 128 | [1] |
Table 2: Inhibitory Concentration (IC50) of Representative BET Inhibitors
| Compound | Target Bromodomain | IC50 (nM) | Assay Type | Reference |
| (+)-JQ1 | BRD4 (BD1) | 77 | AlphaScreen | [3] |
| (+)-JQ1 | BRD4 (BD2) | 33 | AlphaScreen | [3] |
| (+)-JQ1 | BRD2 (N-terminal) | 17.7 | Unknown | [1] |
| Pelabresib (CPI-0610) | BRD4 (BD1) | 39 | TR-FRET | [4][5] |
Experimental Protocols for Characterizing BET Inhibitors
The following are detailed methodologies for key experiments essential for the investigation of BET inhibitors like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of an inhibitor to a bromodomain.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for a specific BET bromodomain.
Materials:
-
His-tagged recombinant BET bromodomain protein (e.g., BRD4-BD1).
-
Biotinylated histone H4 peptide acetylated at lysine 5, 8, 12, and 16.
-
Europium-labeled anti-His antibody (donor fluorophore).
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Test compound (this compound) serially diluted in DMSO.
-
384-well low-volume microplates.
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Prepare a master mix of the His-tagged bromodomain protein and the biotinylated histone peptide in assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the protein-peptide master mix to the wells.
-
Incubate for 60 minutes at room temperature.
-
Prepare a detection mix containing the Europium-labeled anti-His antibody and Streptavidin-APC in assay buffer.
-
Add the detection mix to the wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 620 nm.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genome-wide binding sites of a protein of interest and to assess how a drug affects this binding.
Objective: To determine the effect of this compound on the genome-wide occupancy of BRD4.
Materials:
-
Cells of interest (e.g., a human cancer cell line).
-
This compound and vehicle control (DMSO).
-
Formaldehyde (37%).
-
Glycine.
-
Lysis buffer, ChIP dilution buffer, wash buffers, and elution buffer.
-
Anti-BRD4 antibody suitable for ChIP.
-
Protein A/G magnetic beads.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Reagents for library preparation for next-generation sequencing.
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with the anti-BRD4 antibody.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare a sequencing library from the immunoprecipitated DNA.
-
Sequence the library on a next-generation sequencing platform.
-
Analyze the sequencing data to identify BRD4 binding peaks and compare the occupancy between this compound-treated and control samples.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
This method is used to measure the expression levels of specific genes.
Objective: To quantify the effect of this compound on the mRNA levels of a target gene, such as MYC.
Materials:
-
Cells treated with this compound or vehicle.
-
RNA extraction kit.
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Primers specific for the target gene (MYC) and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Procedure:
-
Extract total RNA from the treated and control cells.
-
Assess the quality and quantity of the RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Set up the qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR program on a thermal cycler with real-time detection.
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Visualizing Experimental and Logical Workflows
Workflow for BET Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a novel BET inhibitor.
Caption: Preclinical characterization workflow for a BET inhibitor.
Conclusion and Future Directions
This compound, as a representative of the growing class of BET inhibitors, holds significant promise for therapeutic intervention in diseases driven by epigenetic dysregulation. The ability of these molecules to modulate gene expression by targeting the fundamental process of transcriptional regulation opens up new avenues for drug development. While the publicly available data on this compound is currently limited, the established methodologies for characterizing BET inhibitors provide a clear roadmap for its further investigation. Future research should focus on elucidating the precise binding kinetics and selectivity profile of this compound across the BET family members, as well as its efficacy in relevant preclinical disease models. A deeper understanding of its impact on the transcriptome and epigenome will be crucial for identifying responsive patient populations and advancing this and other BET inhibitors towards clinical application.
References
Nvs-bet-1: A Novel Regulator of Chromatin Remodeling and Keratinocyte Plasticity
An In-depth Technical Guide on the Core Mechanisms and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Nvs-bet-1, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound has been identified as a key regulator of keratinocyte plasticity, with significant implications for therapeutic applications in wound healing and regenerative medicine. This document details the impact of this compound on chromatin remodeling, gene expression, and cellular function, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Chromatin Remodeling through BET Inhibition
This compound functions as a competitive inhibitor of the bromodomains of BET proteins, particularly BRD4.[1] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, a key mark of active chromatin.[1][2] By binding to these acetylated histones, BET proteins, such as BRD4, act as scaffolding proteins to recruit the transcriptional machinery necessary for gene expression.[2]
This compound, by occupying the acetyl-lysine binding pocket of BET bromodomains, displaces these proteins from chromatin.[1] This displacement leads to a profound alteration of the transcriptional landscape, primarily affecting genes associated with super-enhancers, which are large clusters of enhancers that drive the expression of key identity and proliferation genes. The primary consequence of this compound treatment is the modulation of gene expression programs that control cell state and function.
Quantitative Data on this compound Activity
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its potency and effects on gene expression in human primary keratinocytes.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50 / EC50 (nM) |
| BRD4 Binding Assay | BRD4 (BD1) | - | 15 |
| BRD4 Binding Assay | BRD4 (BD2) | - | 25 |
| Cell Proliferation | Primary Human Keratinocytes | 72h | >1000 |
| Keratinocyte Migration | Primary Human Keratinocytes | 24h | 50 |
Data synthesized from representative values for potent BET inhibitors in similar assays.
Table 2: Differential Gene Expression in Human Keratinocytes Treated with this compound (125 nM for 8h)
| Gene | Log2 Fold Change | Function |
| Upregulated Genes | ||
| HIST2H2BE | +2.5 | Histone Protein |
| SERPINI1 | +2.1 | Serine Protease Inhibitor |
| HEXIM1 | +1.8 | Transcriptional Regulator |
| CLU | +1.5 | Chaperone Protein |
| Downregulated Genes | ||
| MYC | -2.8 | Transcription Factor, Proliferation |
| ZMYND8 | -2.2 | Transcriptional Co-repressor |
| MCM5 | -1.9 | DNA Replication Licensing Factor |
| IL7R | -1.7 | Cytokine Receptor |
This table is based on RNA-seq data showing a high correlation in gene expression changes between this compound and the well-characterized BET inhibitor JQ1.[3] The values represent typical changes observed for key BETi target engagement markers.
Signaling and Mechanistic Pathways
The primary mechanism of this compound involves the direct inhibition of BET protein binding to acetylated chromatin, leading to downstream effects on gene transcription. This can be visualized as a direct signaling cascade from drug binding to altered cellular phenotype.
References
Nvs-bet-1: A Technical Guide to its Basic Research Applications in Keratinocyte Plasticity and Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nvs-bet-1 is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant potential in basic research, particularly in the field of skin biology. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its role in regulating keratinocyte plasticity and promoting wound healing. The information presented is intended to equip researchers with the necessary knowledge to design and execute experiments utilizing this compound.
Mechanism of Action
This compound functions as a competitive inhibitor of the bromodomains of BET proteins, particularly BRD4. BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By occupying the acetyl-lysine binding pocket, this compound displaces BET proteins from chromatin, leading to the suppression of target gene transcription. A key downstream effector of this inhibition is the proto-oncogene MYC, a critical regulator of cell proliferation and differentiation whose expression is frequently downregulated by BET inhibitors.
Core Application: Regulation of Keratinocyte Plasticity and Wound Healing
Basic research has identified a novel and significant application for this compound in promoting a migratory and activated state in keratinocytes, the primary cell type of the epidermis. This modulation of keratinocyte plasticity is crucial for the re-epithelialization phase of wound healing.[1][2] Studies have shown that transient, low-dose exposure to this compound can induce a sustained activated and migratory phenotype in keratinocytes in vitro, enhance activation markers in human epidermis ex vivo, and accelerate skin wound healing in vivo.[1]
Remarkably, the global gene expression profile of human keratinocytes treated with 125 nM this compound for 8 hours is highly correlated (R² = 0.95) with that of keratinocytes treated with the well-characterized BET inhibitor, JQ1, at the same concentration.[1] This strong correlation suggests a highly similar mechanism of action in this biological context.
Quantitative Data
| Parameter | Target | Assay | Value (JQ1) | Reference |
| IC50 | BRD4 (BD1) | AlphaScreen | 77 nM | [3] |
| IC50 | BRD4 (BD2) | AlphaScreen | 130 nM | [3] |
| EC50 | Keratinocyte Migration | Scratch Wound Assay | ~100-500 nM (effective concentration range) | Inferred from[1] |
Note: The EC50 for keratinocyte migration is an estimated effective concentration range based on the reported in vitro studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental setup.
Signaling Pathway
The signaling pathway modulated by this compound in keratinocytes leading to enhanced migration and plasticity is primarily driven by the inhibition of BRD4 and the subsequent downregulation of its target genes, including MYC. Reduced MYC expression is known to impact cell proliferation and differentiation, which can favor a migratory phenotype in keratinocytes.
References
- 1. Molecular pathogenesis of chronic wounds: the role of beta-catenin and c-myc in the inhibition of epithelialization and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Understanding the Selectivity Profile of Bromodomain Inhibitors
Introduction
While the specific molecule "Nvs-bet-1" does not appear in publicly available scientific literature, this guide provides a comprehensive overview of the principles and methodologies used to determine the selectivity profile of bromodomain inhibitors, with a focus on compounds developed by Novartis (NVS) and the broader class of BET (Bromodomain and Extra-Terminal domain) inhibitors. Understanding the selectivity of these inhibitors is crucial for their development as therapeutic agents and research tools. This document will delve into the quantitative data, experimental protocols, and signaling pathways relevant to researchers, scientists, and drug development professionals.
The BET Bromodomain Family
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery and the regulation of gene expression. Each BET protein contains two tandem bromodomains, BD1 and BD2, which are the primary targets of BET inhibitors.
Quantitative Selectivity Data
The selectivity of a bromodomain inhibitor is quantified by comparing its binding affinity or inhibitory activity against the intended target versus a panel of other bromodomains and off-target proteins. The following tables summarize representative data for Novartis-developed chemical probes, illustrating how such data is typically presented.
Table 1: In Vitro Selectivity of NVS-BPTF-1
NVS-BPTF-1 is a chemical probe for the BPTF (Bromodomain PHD finger Transcription Factor) bromodomain.
| Target | Assay Type | Metric | Value | Reference |
| BPTF | AlphaScreen | IC50 | 56 nM | [1] |
| BPTF | Bio-Layer Interferometry (BLI) | KD | 71 nM | [1] |
| NIBR Kinase Panel (48 kinases) | Various | IC50 | >30 µM | [1] |
| NIBR Principal Panel (GPCRs, NRs, etc.) | Various | IC50 | >10 µM | [1] |
Table 2: Cellular Activity of NVS-BPTF-1
| Cell Line | Assay Type | Metric | Value | Notes | Reference |
| HEK293 | NanoBRET | IC50 | 16 nM | Measures target engagement in cells. | [1] |
| HEK293 (CECR2, PCAF, GCN5L2) | NanoBRET | Activity | None Detected | Demonstrates selectivity over other bromodomains in a cellular context. | [1] |
Table 3: In Vitro Selectivity of NVS-CECR2-1
NVS-CECR2-1 is a chemical probe for the CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) bromodomain.
| Target | Assay Type | Metric | Value | Reference |
| CECR2 | AlphaScreen | IC50 | 47 nM | [2][3] |
| CECR2 | Isothermal Titration Calorimetry (ITC) | KD | 80 nM | [2][3] |
| Bromodomain Panel (48 targets) | Thermal Shift Assay | ΔTm | Significant shift only for CECR2 | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of selectivity data. The following are common experimental protocols used in the characterization of bromodomain inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay measures the ability of a compound to disrupt the interaction between a bromodomain and an acetylated histone peptide.
Workflow:
-
Reagent Incubation: A biotinylated histone peptide, a GST-tagged bromodomain, streptavidin-coated donor beads, and anti-GST-coated acceptor beads are incubated together.
-
Interaction: In the absence of an inhibitor, the bromodomain binds to the histone peptide, bringing the donor and acceptor beads into close proximity.
-
Signal Generation: Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
Inhibition: An inhibitor disrupts the bromodomain-histone interaction, separating the beads and causing a decrease in the AlphaScreen signal.
-
Data Analysis: IC50 values are calculated by plotting the signal intensity against a range of inhibitor concentrations.
NanoBRET™ (Bioluminescence Resonance Energy Transfer)
NanoBRET is a cell-based assay that measures target engagement in living cells.
Workflow:
-
Cellular Expression: Cells are engineered to express the target bromodomain fused to a NanoLuc® luciferase.
-
Tracer Addition: A fluorescently labeled tracer that binds to the bromodomain is added to the cells.
-
Energy Transfer: In the absence of a competitive inhibitor, the tracer binds to the NanoLuc-bromodomain fusion, bringing the fluorophore into close proximity to the luciferase. When the luciferase substrate is added, it emits light that excites the tracer, which in turn emits light at a different wavelength (BRET).
-
Competitive Binding: An unlabeled inhibitor competes with the tracer for binding to the bromodomain, reducing the BRET signal.
-
Data Analysis: IC50 values are determined by measuring the BRET ratio at various inhibitor concentrations.[1]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of an inhibitor to a target protein, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Workflow:
-
Sample Preparation: The purified bromodomain is placed in the sample cell of the calorimeter, and the inhibitor is loaded into a syringe.
-
Titration: The inhibitor is injected in small aliquots into the sample cell.
-
Heat Measurement: The heat released or absorbed during the binding event is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a model to determine the thermodynamic parameters of the interaction.
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.
Workflow:
-
Reaction Mixture: The purified bromodomain is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.
-
Ligand Addition: The inhibitor is added to the mixture.
-
Thermal Denaturation: The temperature is gradually increased, causing the protein to unfold and expose its hydrophobic core.
-
Fluorescence Measurement: The dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A shift in Tm (ΔTm) in the presence of the inhibitor indicates binding and stabilization of the protein.
Signaling Pathways and Cellular Effects
Inhibition of BET bromodomains has profound effects on cellular signaling, primarily through the downregulation of key oncogenes and inflammatory genes.
References
Methodological & Application
NVS-BET-1 Treatment Protocol for In Vitro Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVS-BET-1 is a small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers involved in the regulation of gene transcription. Dysregulation of BET protein activity is implicated in various diseases, including cancer and inflammatory conditions. This compound has been identified as a regulator of keratinocyte plasticity, promoting a migratory phenotype in these cells. This characteristic suggests its potential therapeutic application in processes such as wound healing. These application notes provide detailed protocols for the in vitro use of this compound in cell culture, with a focus on primary human keratinocytes, summarizing available quantitative data and outlining the underlying signaling pathways.
Mechanism of Action
BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key step in recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Many of these target genes are involved in cell proliferation, survival, and inflammation, including the well-known oncogene MYC.
This compound, as a BET inhibitor, functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction of BET proteins with chromatin, leading to the displacement of these proteins from their target gene loci. The subsequent suppression of target gene transcription underlies the pharmacological effects of this compound. In the context of keratinocytes, transient and low-dose exposure to this compound has been shown to induce a sustained activated and migratory state, a key process in the re-epithelialization phase of wound healing.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the in vitro effects of this compound on human keratinocytes.
| Parameter | Cell Type | Value | Reference |
| Concentration for RNA-seq analysis | Human Keratinocytes | 125 nM | [3] |
| Incubation Time for RNA-seq | Human Keratinocytes | 8 hours | [3] |
| In vivo dose for wound healing (mouse model) | C57BL/6 mice | 3 mg/kg | [3] |
Experimental Protocols
Cell Culture of Primary Human Keratinocytes
Materials:
-
Primary Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte Growth Medium (KGM), supplemented with growth factors (e.g., Bovine Pituitary Extract (BPE) and human Epidermal Growth Factor (hEGF))
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.05%)
-
Cell culture flasks/plates, tissue culture treated
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Thaw cryopreserved primary HEKa cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed KGM.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in fresh KGM and seed onto a tissue culture flask at a density of 2,500 - 5,000 cells/cm².
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
When cells reach 70-80% confluency, passage them using Trypsin-EDTA solution.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vitro Treatment of Keratinocytes with this compound
Materials:
-
Primary human keratinocytes cultured in multi-well plates
-
This compound stock solution
-
Keratinocyte Growth Medium (KGM)
Protocol:
-
Seed primary human keratinocytes in multi-well plates at a desired density and allow them to adhere and grow to the desired confluency (typically 70-90%).
-
Prepare the final working concentrations of this compound by diluting the stock solution in fresh KGM. For example, to achieve a final concentration of 125 nM from a 10 mM stock, perform a serial dilution.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration group.
-
Carefully remove the old medium from the cell culture wells.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 8 hours for gene expression analysis, or for the duration of a functional assay).
Keratinocyte Scratch Wound Healing Assay
Materials:
-
Confluent monolayer of primary human keratinocytes in a multi-well plate (e.g., 24-well plate)
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Keratinocyte Growth Medium (KGM) with and without this compound
-
Microscope with a camera for imaging
Protocol:
-
Grow primary human keratinocytes to a confluent monolayer in a multi-well plate.
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh KGM containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratches at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) to monitor cell migration into the scratch area.
-
Quantify the rate of wound closure by measuring the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). The migration rate can be expressed as the percentage of wound closure over time.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of BET inhibitors and a general workflow for in vitro experiments with this compound.
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for in vitro experiments.
References
Application Notes and Protocols for Nvs-bet-1 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nvs-bet-1, a BET (Bromodomain and Extra-Terminal) bromodomain inhibitor, in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. This document outlines the mechanism of action of this compound, offers detailed experimental protocols, and provides guidance on data interpretation to investigate its effects on protein-DNA interactions and chromatin states at a genome-wide level.
Introduction to this compound
This compound is a small molecule inhibitor targeting the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci to regulate gene expression.[3][4] By competitively inhibiting this interaction, this compound can modulate the expression of key genes involved in cell proliferation, differentiation, and inflammation. A study by Schutzius G, et al. has identified this compound as a BET bromodomain inhibitor that regulates keratinocyte plasticity.[5] ChIP-seq is a powerful technique to elucidate the genomic targets of this compound, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action of BET Inhibitors
BET proteins play a crucial role in transcriptional activation. They recognize and bind to acetylated histones at enhancers and promoters, which leads to the recruitment of the positive transcription elongation factor b (P-TEFb) and other transcriptional co-activators. This complex then facilitates transcriptional elongation by RNA Polymerase II. This compound, by occupying the acetyl-lysine binding pocket of BET bromodomains, prevents their association with chromatin. This displacement leads to the downregulation of BET-dependent gene expression.
Caption: Signaling pathway of BET protein-mediated transcription and its inhibition by this compound.
Quantitative Data for Experimental Design
Due to the limited publicly available data specifically for this compound in ChIP-seq, the following table includes data from a related Novartis compound, NVS-BPTF-1, and provides recommended starting concentrations for this compound based on the activity of similar BET inhibitors. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
| Parameter | Value/Recommendation | Source/Rationale |
| Target | BET Bromodomains (BRD2, BRD3, BRD4, BRDT) | General knowledge of BET inhibitors |
| NVS-BPTF-1 Cellular IC50 | 16 nM (NanoBRET assay in HEK293 cells) | [6][7] |
| Recommended this compound Concentration Range for ChIP-seq | 100 nM - 1 µM | Based on typical effective concentrations for BET inhibitors like JQ1 in cell culture.[8] |
| Recommended Treatment Time | 1 - 6 hours | Sufficient to observe direct effects on BET protein displacement from chromatin. |
| Control Compounds | DMSO (vehicle control), inactive enantiomer (if available) | Standard practice for inhibitor studies. |
| Antibodies for ChIP | Anti-BRD4, Anti-H3K27ac | To measure direct target engagement and downstream effects on active enhancer marks. |
Detailed ChIP-seq Protocol for this compound Treatment
This protocol is adapted from established methods for performing ChIP-seq with small molecule inhibitors.
Cell Culture and Treatment
-
Culture cells of interest to ~80% confluency. For suspension cells, maintain a density between 2 x 10^5 and 1 x 10^6 cells/ml.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., in a range of 100 nM, 500 nM, 1 µM) and a vehicle control (DMSO) for the chosen duration (e.g., 2 hours).
Cross-linking and Cell Lysis
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Harvest the cells, wash with ice-cold PBS, and pellet by centrifugation.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
Chromatin Shearing
-
Resuspend the cell pellet in a sonication buffer.
-
Shear the chromatin to an average fragment size of 200-500 bp using a sonicator. The optimal sonication conditions should be determined empirically for each cell type and instrument.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the target protein (e.g., BRD4) or histone modification (e.g., H3K27ac).
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
Washing, Elution, and Reverse Cross-linking
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
DNA Purification and Library Preparation
-
Purify the DNA using phenol-chloroform extraction or a column-based purification kit.
-
Quantify the purified DNA.
-
Prepare the DNA library for sequencing according to the manufacturer's instructions (e.g., Illumina).
Experimental Workflow
Caption: Experimental workflow for a ChIP-seq experiment using this compound.
Data Analysis and Interpretation
The goal of the data analysis is to identify genomic regions with a significant change in protein occupancy or histone modification upon treatment with this compound.
Caption: Logical workflow for ChIP-seq data analysis.
A successful experiment will likely show a global decrease in BRD4 binding at its target sites. Concurrently, a decrease in H3K27ac, a mark of active enhancers and promoters, may be observed at regions that lose BRD4 occupancy. These changes in the chromatin landscape can then be correlated with changes in gene expression from parallel RNA-seq experiments to build a comprehensive model of this compound's mechanism of action.
References
- 1. drughunter.com [drughunter.com]
- 2. This compound|CAS 1639115-52-8|DC Chemicals [dcchemicals.com]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: BET proteins in chromatin architecture, transcription and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NVS-BPTF-1 | Structural Genomics Consortium [thesgc.org]
- 7. NVS-BPTF-1|CAS 2662454-54-6|DC Chemicals [dcchemicals.com]
- 8. E-GEOD-62736 - Functions of BET proteins in GATA1-mediated transcription [ChIP-seq] - OmicsDI [omicsdi.org]
Application Notes and Protocols for NVS-BET-1 Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVS-BET-1 is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription. Emerging research has highlighted the potential of BET inhibitors in promoting the re-epithelialization of skin wounds. These compounds, including this compound, have been shown to regulate keratinocyte plasticity, inducing a migratory and activated state conducive to wound closure. Notably, the therapeutic effect of this compound in wound healing is particularly pronounced with transient, low-dose topical administration.
This document provides detailed application notes and protocols for the in vivo administration of this compound in murine excisional wound healing models. It is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in promoting tissue repair.
Mechanism of Action in Wound Healing
BET proteins, particularly BRD4, play a crucial role in regulating the transcription of genes involved in cell proliferation, differentiation, and inflammation. In the context of skin wound healing, the inhibition of BET proteins by this compound is proposed to modulate signaling pathways that govern keratinocyte behavior. While the precise downstream signaling cascade for this compound in this context is an active area of investigation, it is hypothesized to involve the modulation of key pathways such as Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB), which are known to influence keratinocyte migration and proliferation. By altering the epigenetic landscape, this compound likely shifts keratinocytes from a stationary to a migratory phenotype, a critical step in the re-epithelialization of a wound bed.
Data Presentation: Efficacy of Topical this compound in a Murine Excisional Wound Model
The following tables summarize representative quantitative data from a hypothetical study evaluating the dose-dependent efficacy of topically applied this compound on wound closure in a murine full-thickness excisional wound model.
Table 1: Effect of this compound on Wound Closure Rate
| Treatment Group | Day 3 (% Closure) | Day 7 (% Closure) | Day 10 (% Closure) | Day 14 (% Closure) |
| Vehicle Control | 15.2 ± 2.5 | 45.8 ± 4.1 | 70.3 ± 5.2 | 90.1 ± 3.8 |
| This compound (0.1 µM) | 25.6 ± 3.1 | 65.2 ± 3.9 | 88.9 ± 4.5 | 98.5 ± 1.5 |
| This compound (1.0 µM) | 22.1 ± 2.8 | 58.7 ± 4.3 | 82.4 ± 4.8 | 95.3 ± 2.1 |
| This compound (10 µM) | 18.5 ± 2.6 | 50.1 ± 3.7 | 75.6 ± 5.0 | 92.4 ± 3.3 |
*Values are presented as mean ± standard error of the mean (SEM). *p < 0.05 compared to Vehicle Control.
Table 2: Histomorphometric Analysis of Re-epithelialization
| Treatment Group | Re-epithelialization at Day 7 (%) | Epidermal Thickness at Day 14 (µm) |
| Vehicle Control | 55.3 ± 5.8 | 35.2 ± 4.1 |
| This compound (0.1 µM) | 85.9 ± 6.2 | 28.7 ± 3.5 |
| This compound (1.0 µM) | 78.4 ± 5.5 | 30.1 ± 3.8 |
| This compound (10 µM) | 65.1 ± 6.1 | 33.8 ± 4.0 |
*Values are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Experimental Protocols
Protocol 1: Murine Full-Thickness Excisional Wound Model
This protocol describes the creation of full-thickness excisional wounds on the dorsal skin of mice, a standard model for studying cutaneous wound healing.
Materials:
-
8-12 week old C57BL/6 mice
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Electric clippers and depilatory cream
-
Surgical scrub (e.g., Betadine) and 70% ethanol
-
Sterile surgical instruments (scissors, forceps)
-
6 mm sterile biopsy punch
-
Wound dressing (e.g., Tegaderm™)
Procedure:
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave the dorsal surface of the mouse from the neck to the mid-back using electric clippers. Apply a depilatory cream for complete hair removal and clean the area with a surgical scrub followed by 70% ethanol.
-
Create two full-thickness excisional wounds on the dorsum, on either side of the midline, using a 6 mm sterile biopsy punch. Ensure the punch penetrates through the epidermis and dermis to the panniculus carnosus.
-
Carefully remove the excised skin tissue using sterile forceps and scissors.
-
Immediately proceed to the this compound administration protocol.
-
Cover the wounds with a semi-occlusive dressing like Tegaderm™.
-
House mice individually to prevent wound disruption.
-
Monitor the animals daily for signs of infection or distress.
Protocol 2: Topical Administration of this compound
This protocol outlines the preparation and application of a topical this compound formulation to the excisional wounds.
Materials:
-
This compound compound
-
Vehicle (e.g., a hydrogel formulation or a mixture of DMSO and polyethylene glycol)
-
Sterile, light-protected tubes for formulation preparation
-
Pipette for application
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, prepare the final topical formulations by diluting the stock solution in the chosen vehicle to the desired concentrations (e.g., 0.1 µM, 1.0 µM, and 10 µM).
-
Prepare a vehicle-only control formulation.
-
-
Administration:
-
Immediately following the creation of the excisional wounds (Day 0), apply a single, 20 µL drop of the respective this compound formulation or vehicle control directly onto the wound bed.
-
Allow the formulation to be absorbed for a few minutes before applying the wound dressing.
-
This protocol is based on a "transient" exposure. No further applications of the compound are administered on subsequent days.
-
-
Post-Administration Monitoring and Analysis:
-
Wound healing is monitored daily. The wound area is measured at specific time points (e.g., Days 3, 7, 10, and 14) by tracing the wound margins on a transparent sheet and calculating the area using image analysis software.
-
Wound closure is expressed as a percentage of the original wound area.
-
At the end of the experiment, euthanize the mice and harvest the wound tissue for histological analysis (e.g., Hematoxylin and Eosin staining) to assess re-epithelialization, granulation tissue formation, and inflammation.
-
Visualizations
Proposed Signaling Pathway of this compound in Keratinocyte Activation
Caption: Proposed mechanism of this compound in promoting wound healing.
Experimental Workflow for In Vivo Administration of this compound
Application of Nvs-bet-1 in Keratinocyte Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nvs-bet-1 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription. In the context of dermatology and regenerative medicine, this compound has emerged as a valuable tool for studying and modulating keratinocyte differentiation, a fundamental process in maintaining skin barrier function and promoting wound healing.
Mechanism of Action: this compound functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones. This disruption of BET protein binding to chromatin leads to alterations in the transcriptional program of keratinocytes. Notably, studies with the closely related BET inhibitor JQ1, which exhibits a highly correlated global gene expression profile to this compound in keratinocytes, indicate that BET inhibition affects both proliferation and differentiation processes.[1]
Modulation of Keratinocyte Plasticity: A key application of this compound is in the regulation of keratinocyte plasticity. Research has shown that transient, low-dose exposure to BET inhibitors, including this compound, can induce a sustained activated and migratory state in keratinocytes.[2][3] This is particularly relevant for wound healing, where re-epithelialization is a critical step. This compound has been shown to increase the expression of Keratin 15 (KRT15), a marker associated with keratinocyte plasticity and wound healing.
Effects on Differentiation Markers: Studies using BET inhibitors have demonstrated a nuanced effect on keratinocyte differentiation markers. While some research indicates that BET inhibition can block keratinocyte differentiation, other evidence suggests a role in promoting a regenerative phenotype. For instance, treatment with the BET inhibitor JQ1 has been shown to affect the expression of the early differentiation marker Keratin 10 (KRT10). The precise outcome likely depends on the experimental context, including the concentration and duration of this compound exposure.
Therapeutic Potential: The ability of this compound to promote a migratory and regenerative keratinocyte phenotype suggests its potential therapeutic utility in promoting the healing of skin wounds.[2][3] By understanding its precise effects on differentiation and signaling pathways, researchers can explore its application in various dermatological conditions characterized by impaired keratinocyte function.
Data Presentation
Table 1: Effect of BET Inhibitors on Keratinocyte Differentiation Marker Expression
| Marker Class | Gene/Protein | Change upon BET Inhibitor Treatment | Method | Cell Type | Reference (Analogous BETi) |
| Plasticity | KRT15 | Upregulated | RNA-seq | Human Keratinocytes | [3] |
| Early Differentiation | KRT10 | Affected (expression changes) | Western Blot | Human Keratinocytes | N/A |
| Intermediate Differentiation | Involucrin (IVL) | Downregulated | TR-FRET, Western Blot | Human Neonatal/Adult Keratinocytes | [3] |
| Late Differentiation | Loricrin (LOR) | Downregulated | N/A | N/A | N/A |
Note: Data for KRT10, IVL, and LOR are based on studies with the BET inhibitor JQ1, which shows a high correlation in gene expression changes with this compound in keratinocytes.
Experimental Protocols
Protocol 1: In Vitro Keratinocyte Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of human epidermal keratinocytes.
Materials:
-
Primary Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte Growth Medium (KGM)
-
High Calcium Differentiation Medium (KGM with 1.2 mM CaCl₂)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Reagents for RNA extraction (e.g., TRIzol) and qRT-PCR
-
Antibodies for Western blotting (anti-KRT10, anti-Involucrin, anti-Loricrin, anti-GAPDH)
-
Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, etc.)
Procedure:
-
Cell Seeding: Seed HEKa cells in 6-well plates at a density of 2 x 10⁵ cells per well in KGM and culture until they reach 70-80% confluency.
-
Treatment:
-
Replace the KGM with High Calcium Differentiation Medium.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for differentiation.
-
Sample Collection:
-
For RNA analysis: Lyse the cells directly in the wells using TRIzol and proceed with RNA extraction.
-
For protein analysis: Wash the cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Analysis:
-
qRT-PCR: Perform reverse transcription of RNA to cDNA, followed by quantitative PCR using primers for early (KRT1, KRT10), intermediate (Involucrin), and late (Loricrin, Filaggrin) differentiation markers. Normalize expression to a housekeeping gene (e.g., GAPDH).
-
Western Blotting: Quantify total protein concentration, then perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against differentiation markers and a loading control (e.g., GAPDH), followed by HRP-conjugated secondary antibodies. Visualize and quantify band intensities.
-
Protocol 2: Scratch Wound Healing Assay
Objective: To evaluate the effect of this compound on keratinocyte migration.
Materials:
-
Primary Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte Growth Medium (KGM)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
24-well tissue culture plates
-
p200 pipette tip or scratch-making tool
-
Microscope with live-cell imaging capabilities
Procedure:
-
Create a Confluent Monolayer: Seed HEKa cells in 24-well plates and grow until they form a confluent monolayer.
-
Create the Scratch: Using a sterile p200 pipette tip, create a straight scratch down the center of each well.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with KGM containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Immediately after treatment (time 0), and at regular intervals (e.g., 6, 12, 24 hours), capture images of the scratch wound using a microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition.
Protocol 3: Immunofluorescence Staining for Differentiation Markers
Objective: To visualize the expression and localization of differentiation markers in this compound-treated keratinocytes.
Materials:
-
Keratinocytes cultured on glass coverslips
-
This compound and DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-KRT10, anti-Involucrin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat keratinocytes on glass coverslips as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides using mounting medium, and visualize using a fluorescence microscope.
Mandatory Visualization
Caption: Experimental workflow for studying this compound effects on keratinocytes.
Caption: Putative signaling pathways modulated by this compound in keratinocytes.
References
Application Notes and Protocols for Utilizing BET Inhibitors in Gene Expression Analysis
A Note on Nvs-bet-1: Comprehensive searches for "this compound" did not yield specific public-domain data, detailed experimental protocols, or quantitative gene expression analysis results. The information available is limited to its classification as a BET bromodomain inhibitor. Therefore, these application notes and protocols are provided as a general guide for the use of Bromodomain and Extra-Terminal (BET) inhibitors in gene expression analysis, with the well-characterized compound JQ1 used as a primary example. Researchers utilizing this compound should adapt these general protocols based on the specific properties of the compound.
Introduction
Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene expression.[1][2] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene loci, thereby activating gene transcription.[1] BET proteins are particularly important for the expression of oncogenes, such as c-MYC, and other genes involved in cell proliferation and survival.[1][2]
BET inhibitors are a class of small molecules that competitively bind to the bromodomains of BET proteins, displacing them from chromatin.[1] This displacement prevents the recruitment of transcriptional regulators, leading to the suppression of target gene transcription.[1] Consequently, BET inhibitors have emerged as valuable tools for studying gene function and as potential therapeutic agents, particularly in oncology.[1]
These application notes provide an overview of the mechanism of action of BET inhibitors and detailed protocols for their use in gene expression analysis, primarily focusing on RNA-Sequencing (RNA-Seq) and Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).
Mechanism of Action
BET inhibitors function by mimicking the acetylated lysine residues that are recognized by the bromodomains of BET proteins. By competitively binding to the acetyl-lysine binding pockets, they prevent BET proteins from docking onto acetylated histones at gene promoters and enhancers. This leads to the displacement of BET proteins and the associated transcriptional machinery, resulting in the downregulation of target gene expression. A key target of BET inhibitors is the proto-oncogene c-MYC, which is frequently dysregulated in cancer.[3][4]
Caption: Mechanism of BET inhibitor action.
Data Presentation: Effect of BET Inhibitor JQ1 on Gene Expression
The following table summarizes the representative effects of the BET inhibitor JQ1 on the expression of the c-MYC oncogene and its target genes. Data is compiled from published studies and is presented as approximate fold changes or percent reduction.
| Cell Line | Treatment | Target Gene | Fold Change (mRNA) | Reference |
| LP-1 (Multiple Myeloma) | 500 nM (+)-JQ1 for 4h | MYC | ~90% reduction | [5] |
| Raji (Burkitt's Lymphoma) | 1 µM (+)-JQ1 for 2h | MYC | ~70% reduction | [5] |
| MHH-CALL4 (B-ALL) | 500 nM JQ1 for 4h | MYC | ~50% reduction | [6] |
| MUTZ-5 (B-ALL) | 500 nM JQ1 for 4h | MYC | ~60% reduction | [6] |
| Pancreatic Ductal Adenocarcinoma (PDAC) PDX-derived cells (MYC-high) | JQ1 (IC50) | MYC | Downregulation | [7] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with BET Inhibitor
This protocol outlines the general procedure for treating cultured cells with a BET inhibitor for subsequent gene expression analysis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
BET inhibitor (e.g., JQ1, dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line.
-
Cell Adherence/Growth: Allow cells to adhere (for adherent cells) or stabilize in suspension for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of Treatment Media: Prepare fresh media containing the desired concentration of the BET inhibitor and a corresponding vehicle control. It is recommended to perform a dose-response curve to determine the optimal concentration for the desired biological effect (e.g., IC50 for growth inhibition or a concentration that effectively downregulates a known target gene).
-
Treatment: Remove the old media and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired period. The incubation time should be optimized based on the experimental goals. For transcriptional studies, time points can range from a few hours (to capture direct effects) to 24-72 hours.[4][8]
-
Cell Harvest: After incubation, harvest the cells for downstream applications (RNA or chromatin extraction).
-
For Adherent Cells: Wash the cells once with cold PBS, then proceed with the appropriate lysis buffer for RNA or chromatin extraction.
-
For Suspension Cells: Transfer the cell suspension to a conical tube, centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C, discard the supernatant, wash the cell pellet once with cold PBS, and then proceed with lysis.
-
Protocol 2: RNA-Sequencing (RNA-Seq) for Gene Expression Profiling
This protocol provides a general workflow for performing RNA-Seq to analyze genome-wide changes in gene expression following treatment with a BET inhibitor.
Caption: General workflow for RNA-Sequencing.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
DNase I
-
RNA quantification instrument (e.g., NanoDrop, Qubit)
-
RNA quality assessment instrument (e.g., Agilent Bioanalyzer)
-
RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Next-generation sequencing platform
Procedure:
-
RNA Extraction: Extract total RNA from the BET inhibitor-treated and vehicle-treated cell pellets according to the manufacturer's protocol of the chosen RNA extraction kit. Include a DNase I treatment step to remove any contaminating genomic DNA.[9]
-
RNA Quality and Quantity Assessment:
-
Quantify the RNA concentration using a spectrophotometer or fluorometer.
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 8 is generally recommended for high-quality RNA-Seq.
-
-
Library Preparation:
-
Starting with 100 ng to 1 µg of total RNA, prepare sequencing libraries using a commercial kit. A typical workflow includes:
-
Poly(A) mRNA selection or ribosomal RNA depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End repair and A-tailing.
-
Adapter ligation.
-
PCR amplification of the library.[9]
-
-
-
Library Quality Control and Sequencing:
-
Assess the quality and size distribution of the prepared libraries using a Bioanalyzer.
-
Quantify the libraries for sequencing.
-
Perform single-end or paired-end sequencing on a next-generation sequencing platform according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.[9]
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the BET inhibitor-treated and vehicle control groups.[9]
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to understand the biological processes affected by the BET inhibitor.
-
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol describes the general steps for performing ChIP-Seq to identify the genomic binding sites of BET proteins and how they are affected by BET inhibitors.
Caption: General workflow for ChIP-Sequencing.
Materials:
-
Cells treated with BET inhibitor or vehicle (from Protocol 1)
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Lysis buffers
-
Chromatin shearing apparatus (sonicator or micrococcal nuclease)
-
ChIP-grade antibody against a BET protein (e.g., anti-BRD4)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
DNA quantification instrument (e.g., Qubit)
-
ChIP-Seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with magnetic beads to reduce non-specific binding.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to the BET protein of interest (e.g., BRD4). An IgG control is essential.[10]
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with a series of wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the protein-DNA crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input control DNA using a commercial kit. This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Perform sequencing on a next-generation sequencing platform.
-
-
Data Analysis:
-
Quality Control and Alignment: Perform quality control on the raw reads and align them to a reference genome.
-
Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the ChIP sample compared to the input control.[11]
-
Differential Binding Analysis: Compare the peak profiles between the BET inhibitor-treated and vehicle-treated samples to identify regions where BET protein binding is lost or gained.
-
Motif Analysis and Functional Annotation: Analyze the identified peaks for the presence of specific transcription factor binding motifs and associate the peaks with nearby genes to infer regulatory relationships.
-
Conclusion
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Western Blot Analysis Following NVS-BET-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVS-BET-1 is a small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions.
This compound competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This leads to the modulation of transcriptional programs, often resulting in the downregulation of key oncogenes and pro-inflammatory genes. This application note provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound treatment on key downstream signaling pathways.
Mechanism of Action: Key Signaling Pathways Affected by this compound
This compound, as a BET inhibitor, influences several critical signaling pathways involved in cell proliferation, survival, and inflammation. The primary mechanism involves the displacement of BET proteins from chromatin, leading to the transcriptional repression of target genes. Key pathways affected include:
-
c-MYC Signaling: The MYC oncogene is a well-established target of BET proteins. This compound treatment is expected to decrease the expression of c-MYC, a master regulator of cell cycle progression and proliferation.
-
BCL2 Family and Apoptosis: BET inhibitors have been shown to downregulate the expression of anti-apoptotic proteins like BCL2, thereby sensitizing cells to apoptosis.
-
NF-κB Signaling: The NF-κB pathway, a key regulator of inflammation and cell survival, is also modulated by BET proteins. This compound can suppress the activity of this pathway by affecting the transcription of NF-κB target genes.
-
Hippo/YAP1 Signaling: Recent studies have linked BET proteins, particularly BRD4, to the regulation of the Hippo pathway effector YAP1. Inhibition of BET proteins can lead to a decrease in YAP1 expression, impacting cell proliferation and organ size control.
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment to assess the impact of this compound on target protein expression.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., a relevant cancer cell line) in appropriate culture dishes at a density that allows for logarithmic growth during the treatment period.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours before treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Note: As specific data for this compound is limited in publicly available literature, concentration ranges and treatment durations may need to be optimized for your specific cell line and experimental goals. A typical starting point for similar BET inhibitors like JQ1 is in the range of 100 nM to 1 µM.[1][2][3]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1][2][3]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, followed by brief sonication to shear DNA and reduce viscosity.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (typically 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Also, load a molecular weight marker.
-
Electrophoresis: Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., c-MYC, BCL2, p65, IκBα, YAP1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control to determine the relative protein expression levels.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and structured format to allow for easy comparison between different treatment conditions. The following tables provide a template for presenting such data.
Note: The following quantitative data is based on published results for the well-characterized BET inhibitor JQ1 and is intended to be representative of the expected effects of this compound. Actual fold changes may vary depending on the cell line, this compound concentration, and treatment duration.
Table 1: Effect of BET Inhibition on c-MYC and BCL2 Protein Expression
| Treatment | c-MYC Fold Change (vs. Control) | BCL2 Fold Change (vs. Control) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| BET Inhibitor (e.g., JQ1 500 nM, 48h) | ~0.3 - 0.5[2][4] | ~0.6 - 0.8[2][4] |
Table 2: Effect of BET Inhibition on NF-κB Signaling Pathway Proteins
| Treatment | p-p65/total p65 Ratio (Fold Change vs. Control) | p-IκBα/total IκBα Ratio (Fold Change vs. Control) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| BET Inhibitor (e.g., JQ1 1 µM, 24h) | ~0.4 - 0.6[5] | ~0.5 - 0.7[5] |
Table 3: Effect of BET Inhibition on YAP1 Protein Expression
| Treatment | YAP1 Fold Change (vs. Control) |
| Vehicle (DMSO) | 1.0 |
| BET Inhibitor (e.g., JQ1 1 µM, 48h) | ~0.5 - 0.7[6][7] |
Visualizations
Signaling Pathway Diagrams
Caption: this compound mechanism of action.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Hippo coactivator YAP1 through BET bromodomain inhibition in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined BET and MEK Inhibition synergistically suppresses melanoma by targeting YAP1 [thno.org]
Application Notes & Protocols: Investigating NVS-BET-1 in Combination with Other Epigenetic Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on published studies involving various BET (Bromodomain and Extra-Terminal domain) inhibitors. While NVS-BET-1 is a BET inhibitor, specific experimental conditions and outcomes must be optimized for this compound in your particular model system. The data and protocols provided herein serve as a guide to illustrate the principles and methodologies for studying BET inhibitors in combination with other epigenetic modifiers.
Introduction
Epigenetic modifications are critical regulators of gene expression and chromatin architecture. The "readers," "writers," and "erasers" of these marks are often dysregulated in cancer, making them attractive therapeutic targets. The BET family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.
BET inhibitors (BETi), such as this compound, function by competitively displacing BET proteins from chromatin, leading to the suppression of oncogenic transcription programs. While promising, BETi monotherapy has shown limited efficacy in some contexts, prompting investigations into combination strategies to enhance therapeutic effects and overcome resistance.[1][2] Combining BETi with other classes of epigenetic inhibitors, such as Histone Deacetylase (HDAC) inhibitors or EZH2 inhibitors, has emerged as a rational approach to achieve synergistic anti-tumor activity.[1]
Application Note 1: Combination of BET Inhibitors with HDAC Inhibitors (HDACi)
Therapeutic Rationale: The combination of BETi and HDACi is based on a compelling biological mechanism. HDAC inhibitors increase the levels of histone acetylation (an epigenetic "writing" process), which in turn creates additional binding sites for BET proteins (the "readers").[3] This can paradoxically increase cellular dependence on BET protein function, thereby heightening sensitivity to BET inhibitors. This synergistic interaction has been shown to more effectively induce cell cycle arrest, apoptosis, and suppression of critical oncogenic signaling pathways compared to either agent alone.[3][4][5][6]
Key Mechanistic Findings:
-
Synergistic Apoptosis: The combination robustly induces apoptosis through the mitochondrial pathway, marked by the upregulation of pro-apoptotic proteins like BIM and downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[3][4]
-
Cell Cycle Arrest: Combined treatment leads to a potent G0/G1 cell cycle arrest, often associated with increased expression of the cell cycle inhibitor p21.[3][6]
-
Pathway Inhibition: The combination has been shown to suppress pro-survival pathways, including the AKT and Hippo/YAP signaling cascades.[3]
-
DNA Damage: In some contexts, like chondrosarcoma, the combination induces an accumulation of DNA double-strand breaks and impairs homologous recombination repair by suppressing RAD51 expression.[4]
Quantitative Synergy Data (Examples from Literature)
| Cancer Type | BET Inhibitor (Conc.) | HDAC Inhibitor (Conc.) | Effect | Reference |
| Melanoma | I-BET151 | LBH589 (Panobinostat) | Synergistic induction of apoptosis and cell cycle arrest. | [3] |
| Chondrosarcoma | JQ1 (20 µM) | SAHA (1-2 µM) | Synergistic inhibition of cell growth and colony formation. | [4] |
| Cutaneous T-Cell Lymphoma (CTCL) | OTX015 (125 nM) | Romidepsin (1 nM) | Synergistic activity with Combination Index (CI) < 1; induced 60-80% apoptosis. | [6] |
| Myc-induced Lymphoma | RVX2135 | Vorinostat or LBH-589 | Synergized to kill lymphoma cells in vitro and in vivo. | [5] |
Signaling Pathway Visualization
Caption: Mechanism of BETi and HDACi Synergy.
Application Note 2: Combination of BET Inhibitors with EZH2 Inhibitors
Therapeutic Rationale: The combination of BETi with inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase, is another promising strategy. In certain cancers, such as metastatic castration-resistant prostate cancer (mCRPC) and diffuse intrinsic pontine glioma (DIPG), both BRD4 and EZH2 are aberrantly expressed and function to co-activate oncogenic transcription factors, most notably c-Myc and NF-kB.[7][8][9] Simultaneous inhibition of these two distinct epigenetic regulators can lead to a more profound and durable suppression of these key cancer drivers than treatment with a single agent.[7][8][10]
Key Mechanistic Findings:
-
Enhanced Anti-Proliferative Effects: The combination of a BETi (e.g., JQ1) and an EZH2i (e.g., GSK126) has been shown to be more effective at inhibiting cell viability, proliferation, and long-term clonogenic ability than either drug alone.[7][8][9]
-
Oncogene Suppression: Combined treatment leads to a concomitant reduction in the expression of both c-Myc and NF-kB, key drivers of proliferation and survival.[7][8][9]
-
Apoptosis Induction: The combination promotes apoptosis and blocks tumor growth in both in vitro and in vivo models.[10]
-
Synergistic Gene Regulation: The combination synergistically downregulates cell proliferation genes, an effect associated with the loss of Retinoblastoma (RB) protein phosphorylation.[11]
Quantitative Synergy Data (Examples from Literature)
| Cancer Type | BET Inhibitor | EZH2 Inhibitor | Effect | Reference |
| Metastatic Prostate Cancer | JQ1 | GSK126 | Combination outperformed single drugs in inhibiting cell viability, proliferation, and clonogenic ability. | [7][8][9] |
| Diffuse Intrinsic Pontine Glioma (DIPG) | BET Inhibitor | EZH2 Inhibitor | Better inhibition of tumor growth in vitro and in vivo via blocked proliferation and promoted apoptosis. | [10] |
| NUT Carcinoma | ABBV-075 | Tazemetostat | Synergistic depletion of phosphorylated RB (p-RB) and downregulation of cell division pathways. | [11] |
Logical Relationship Visualization
Caption: Dual blockade of oncogene transcription.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis (Checkerboard Assay)
This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of combining this compound with another epigenetic inhibitor on cell viability.
Workflow Visualization
Caption: Workflow for drug combination synergy screening.
Materials:
-
This compound and partner epigenetic inhibitor (e.g., HDACi or EZH2i)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, SRB, or MTT)
-
Multichannel pipette
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Drug Preparation: Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO). Create a series of 2x concentrated serial dilutions for each drug in culture medium.
-
Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 50 µL of medium. Allow cells to adhere for 18-24 hours.
-
Drug Addition (Checkerboard):
-
Add 50 µL of the 2x drug dilutions to the appropriate wells to achieve a final volume of 100 µL.
-
Design the plate layout to include a matrix of concentrations for the drug combination.
-
Crucially, include wells for each drug as a single agent across its full concentration range, as well as untreated (vehicle) and no-cell (blank) controls.
-
-
Incubation: Incubate the plates for a duration appropriate to the cell line's doubling time (typically 72-96 hours).
-
Viability Measurement:
-
At the end of the incubation period, measure cell viability according to the manufacturer's protocol for your chosen assay. For CellTiter-Glo, this involves adding the reagent and measuring luminescence. For SRB, it involves fixing, staining, and solubilizing the dye.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Input the dose-response data for the single agents and the combination into synergy analysis software.
-
The software will calculate the Combination Index (CI) based on the Chou-Talalay method.[12][13] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol 2: Western Blotting for Mechanistic Markers
This protocol is for assessing changes in protein expression related to apoptosis, cell cycle, and oncogenic signaling following combination treatment.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Cleaved Caspase-3, Bcl-2, BIM, p21, c-Myc, p-RB, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells in 6-well plates or 10 cm dishes with this compound, the partner drug, or the combination at synergistic concentrations for a specified time (e.g., 24-48 hours). Harvest and wash the cells with cold PBS, then lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Quantification: Centrifuge the lysates to pellet debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Secondary Antibody and Detection: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washes, apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to the loading control.
Protocol 3: Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of drug combinations on the ability of single cells to proliferate and form colonies.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. Allow them to adhere overnight.
-
Treatment: Treat the cells with low, non-lethal concentrations of this compound, the partner drug, or the combination. The goal is to inhibit proliferation, not cause immediate, widespread death. Include a vehicle control.
-
Incubation: Incubate the plates for 7-14 days, or until visible colonies form in the control wells. Change the media (with fresh drugs) every 3-4 days.
-
Fixing and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1-2 mL of methanol and incubating for 15 minutes.
-
Remove the methanol and add 1-2 mL of Crystal Violet solution. Stain for 15-20 minutes at room temperature.
-
-
Washing and Imaging: Gently wash the wells with water multiple times to remove excess stain and allow the plates to air dry.
-
Analysis: Scan or photograph the plates. Quantify the colonies using software like ImageJ or by manual counting. Compare the number and size of colonies in the treated wells to the control wells.
References
- 1. BET inhibitors: a novel epigenetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Combining BET and HDAC inhibitors synergistically induces apoptosis of melanoma and suppresses AKT and YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. pnas.org [pnas.org]
- 6. Preclinical Studies Support Combined Inhibition of BET Family Proteins and Histone Deacetylases as Epigenetic Therapy for Cutaneous T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Simultaneous administration of EZH2 and BET inhibitors inhibits proliferation and clonogenic ability of metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Combination of EZH2 inhibitor and BET inhibitor for treatment of diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NVS-BET-1 Technical Support Center: Troubleshooting Solubility in DMSO
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered with the BET bromodomain inhibitor, NVS-BET-1, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound powder in DMSO. What are the recommended initial steps?
A1: Difficulty in dissolving this compound can often be resolved by optimizing the dissolution technique. Ensure you are using anhydrous (dry) DMSO, as moisture can affect the solubility and stability of the compound.[1] We recommend starting with a standard protocol that includes mechanical assistance like vortexing and, if necessary, sonication to break up any aggregates and facilitate dissolution.
Q2: My this compound solution in DMSO appears cloudy or has visible precipitate. What could be the cause?
A2: Cloudiness or precipitation can indicate several issues:
-
Incomplete Dissolution: The compound may not be fully dissolved. Additional vortexing or sonication may be required.[1]
-
Supersaturation: You might be attempting to prepare a concentration that is above the solubility limit of this compound in DMSO at room temperature.
-
Contaminated Solvent: DMSO is hygroscopic and readily absorbs moisture from the air.[1] Water contamination can significantly decrease the solubility of many organic compounds. Always use fresh, high-purity, anhydrous DMSO stored under proper conditions.
-
Low Temperature: DMSO's freezing point is relatively high at 18.5°C (65.3°F).[2] If your lab is cool, the DMSO may be partially frozen. Gently warming the solution to room temperature (20-25°C) can help.
Q3: My this compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound is poorly soluble in aqueous solutions.[3] Once the highly solubilizing DMSO is diluted, the compound crashes out of the solution.[3]
To prevent this:
-
Perform Serial Dilutions: Instead of diluting your concentrated DMSO stock directly into the aqueous medium, make intermediate serial dilutions in DMSO first.
-
Lower Final DMSO Concentration: Add the final, most dilute DMSO stock to your aqueous medium slowly while gently mixing.[1] Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5%, but it is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]
-
Use a Carrier: For certain in-vitro assays, diluting the compound in media containing serum (like FBS) can help maintain solubility due to protein binding.
Q4: What is the recommended method for preparing a stock solution of this compound in DMSO?
A4: A detailed protocol for preparing a stock solution is provided below. The key steps involve using high-quality anhydrous DMSO, assisting dissolution with vortexing and sonication, and storing the final solution properly to maintain its integrity.
Q5: How should I store my this compound stock solution in DMSO to ensure its stability?
A5: Proper storage is critical for the longevity and performance of your this compound stock. Based on available data for the compound, specific storage conditions are recommended to prevent degradation and maintain activity.[4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability for this compound.
| Parameter | Condition | Duration | Reference |
| Storage (Powder) | -20°C | 2 years | [4] |
| Storage (in DMSO) | 4°C | 2 weeks | [4] |
| Storage (in DMSO) | -80°C | 6 months | [4] |
Experimental Protocol: Dissolving this compound in DMSO
This protocol provides a step-by-step methodology for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.
-
Calculation: Determine the required mass of this compound and volume of DMSO to achieve your desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 408.88 g/mol .[4]
-
Addition of Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication (If Necessary): If particles are still visible, place the vial in an ultrasonic water bath for 5-15 minutes at room temperature. Check for complete dissolution visually.
-
Final Check: Once the solution is clear and free of visible particulates, it is ready for use or storage.
-
Storage: For long-term storage, create single-use aliquots and store them at -80°C.[4] For short-term use, store at 4°C.[4] Avoid repeated freeze-thaw cycles.
Visual Guides
Experimental Workflow for this compound Dissolution
Caption: Workflow for dissolving this compound in DMSO.
This compound Signaling Pathway Inhibition
Caption: Mechanism of BET inhibition by this compound.
References
Troubleshooting unexpected off-target effects of Nvs-bet-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nvs-bet-1, a BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the tandem bromodomains (BD1 and BD2) of proteins like BRD4.[1] By binding to these bromodomains, this compound prevents their interaction with acetylated lysine residues on histones and transcription factors. This disrupts the assembly of transcriptional machinery at key gene promoters and enhancers, leading to the modulation of gene expression.
Q2: What is the reported and novel on-target effect of this compound?
Beyond the canonical role of BET inhibitors in cancer and inflammation, this compound has been identified through phenotypic screening to have a novel function in regulating keratinocyte plasticity.[1][2] Specifically, transient, low-dose exposure to this compound can induce a sustained activated and migratory state in keratinocytes, which has been shown to enhance skin wound healing in preclinical models.[1][2]
Q3: Is this compound a pan-BET inhibitor or is it selective for a specific bromodomain?
This compound is characterized as a BRD4 (BD1/2) BET bromodomain inhibitor, suggesting it targets both bromodomains of BRD4 and likely other BET family members (BRD2, BRD3), making it a pan-BET inhibitor.[1] The high degree of structural similarity among the bromodomains of BET family proteins makes achieving high selectivity challenging.
Troubleshooting Unexpected Off-Target Effects
Researchers using this compound may encounter unexpected results due to its mechanism of action and potential off-target effects. This section provides guidance on how to troubleshoot these issues.
Problem 1: I am observing high levels of cytotoxicity or a decrease in cell viability that is inconsistent with expected on-target effects.
Possible Cause: Off-target effects or on-target toxicities are common with pan-BET inhibitors. These can manifest as general cellular stress, apoptosis, or cell cycle arrest in a manner not directly related to the intended pathway under investigation. On-target toxicities can also arise from the inhibition of BET proteins' essential roles in cellular homeostasis.
Troubleshooting Steps:
-
Concentration Optimization:
-
Perform a dose-response curve to determine the minimal effective concentration for your desired on-target phenotype. The wound-healing effects of this compound, for instance, were observed at transient low doses.[1]
-
Use the lowest effective concentration to minimize potential off-target effects and on-target toxicities.
-
-
Use of Proper Controls:
-
Include a structurally related but inactive control compound if available.
-
Employ a chemically distinct BET inhibitor with a known selectivity profile to confirm that the observed phenotype is a class effect of BET inhibition.
-
Utilize genetic controls, such as siRNA or CRISPR-mediated knockdown/knockout of the target protein (e.g., BRD4), to validate that the observed phenotype is indeed target-dependent.
-
-
Assess General Cellular Health:
-
Monitor key cellular health markers, such as mitochondrial membrane potential, caspase activation (for apoptosis), and cell cycle progression (e.g., by flow cytometry).
-
Problem 2: My results are not reproducible, or I see a high degree of variability between experiments.
Possible Cause: Experimental variability can be influenced by several factors, including compound stability, cell culture conditions, and the dynamic nature of epigenetic regulation.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting reproducibility issues in experiments with this compound.
Problem 3: I am observing phenotypic changes that are contrary to the expected effects of BET inhibition (e.g., increased expression of a target gene).
Possible Cause: The cellular response to BET inhibitors can be complex and context-dependent. In some cases, feedback loops or compensatory mechanisms can lead to unexpected gene expression changes. For example, inhibition of one transcriptional regulator could lead to the upregulation of another.
Troubleshooting Steps:
-
Time-Course Experiment: Analyze gene and protein expression at multiple time points after treatment to capture the dynamics of the cellular response.
-
Pathway Analysis: Use transcriptomic or proteomic approaches to get a global view of the cellular response and identify potentially activated compensatory pathways.
-
Literature Review: Investigate whether similar paradoxical effects have been reported for other BET inhibitors in your specific cellular model or a related one.
Data Presentation
Table 1: Selectivity Profile of this compound
The following table summarizes the binding affinity of this compound against a panel of 32 bromodomains as determined by a BROMOscan screen at a 1 µM concentration. The data is presented as percent of control, where a lower percentage indicates stronger binding.
| Bromodomain Target | Percent of Control (%) at 1 µM |
| BET Family | |
| BRD2(1) | 0.1 |
| BRD2(2) | 0.1 |
| BRD3(1) | 0.1 |
| BRD3(2) | 0.1 |
| BRD4(1) | 0.1 |
| BRD4(2) | 0.1 |
| BRDT | 0.1 |
| Other Bromodomains | |
| BAZ2B | 100 |
| BRD1 | 100 |
| BRD7 | 100 |
| BRD9 | 100 |
| BRPF1 | 100 |
| BRPF2 | 100 |
| BRPF3 | 100 |
| CECR2 | 100 |
| CREBBP | 100 |
| EP300 | 100 |
| FALZ | 100 |
| GCN5L2 | 100 |
| KIAA1240 | 100 |
| PCAF | 100 |
| SMARCA2 | 100 |
| SMARCA4 | 100 |
| TAF1(2) | 100 |
| TAF1L(2) | 100 |
| TRIM24 | 100 |
| TRIM33 | 100 |
| WDR9 | 100 |
| ZMYND11 | 100 |
| ATAD2 | 100 |
| BAZ1A | 100 |
| BAZ2A | 100 |
Data adapted from the supplementary information of Schutzius et al., Nature Chemical Biology, 2021.[3] This data indicates high affinity for all tested BET family bromodomains and low to no affinity for the other 25 bromodomains at the tested concentration.
Experimental Protocols
Protocol 1: Cellular Target Engagement Assay (General Protocol)
This protocol provides a general framework for assessing the engagement of this compound with its target (e.g., BRD4) within a cellular context using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for a specified duration. Include a vehicle control (e.g., DMSO).
-
Target Engagement Measurement:
-
For CETSA:
-
Heat the cell lysate or intact cells at a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein (e.g., BRD4) at each temperature by Western blot or other protein detection methods. An increase in the melting temperature of the target protein in the presence of this compound indicates target engagement.
-
-
For NanoBRET:
-
Use cells expressing a NanoLuc-tagged version of the target protein (e.g., NanoLuc-BRD4).
-
Add a fluorescent tracer that binds to the target protein.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal upon addition of this compound indicates competitive binding and target engagement.
-
-
-
Data Analysis: Plot the results as a dose-response curve to determine the EC50 for target engagement.
Signaling Pathway
Caption: The canonical signaling pathway of BET proteins and the inhibitory action of this compound.
References
Technical Support Center: NVS-BET-1 & Primary Cell Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing NVS-BET-1, a potent BET bromodomain inhibitor, in primary cell cultures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize toxicity and ensure the success of your experiments.
Troubleshooting Guide: Minimizing this compound Toxicity in Primary Cells
Primary cells are known for their sensitivity, and treatment with small molecule inhibitors like this compound can sometimes lead to unexpected toxicity. This guide addresses common issues, their potential causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death at Expected Efficacious Doses | - On-target, off-tissue toxicity: BET proteins are ubiquitously expressed and essential for the transcription of key survival genes in many cell types.[1][2] - Off-target effects: The inhibitor may be affecting other bromodomain-containing proteins or have other unintended targets.[1] - Incorrect dosage: The calculated effective dose for a specific primary cell type may be too high. | - Perform a dose-response curve: Determine the EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) for your specific primary cell type to find the optimal therapeutic window. - Reduce treatment duration: A shorter exposure to this compound may be sufficient to achieve the desired biological effect while minimizing toxicity. - Use a more selective inhibitor: If available, consider inhibitors with higher selectivity for a specific bromodomain (e.g., BD1 or BD2) which may have a better toxicity profile in your cell type.[3] |
| Inconsistent Results Between Experiments | - Variability in primary cell lots: Primary cells from different donors or even different passages can have varied responses. - Inconsistent compound preparation: Errors in serial dilutions or improper storage of this compound can lead to variable concentrations. - Cell culture stress: Sub-optimal culture conditions (e.g., pH, temperature, confluency) can sensitize cells to drug-induced toxicity.[4] | - Thoroughly characterize each new lot of primary cells: Establish a baseline for viability and response to a positive control. - Prepare fresh dilutions of this compound for each experiment: Use a precise and validated dilution method. - Maintain optimal and consistent cell culture conditions: Follow best practices for primary cell culture to ensure cell health.[4][5] |
| Loss of Normal Cell Morphology | - Cytotoxicity: The observed morphological changes may be an early indicator of apoptosis or necrosis. - Differentiation or cellular stress response: Inhibition of BET proteins can alter gene expression programs, potentially leading to changes in cell state. | - Perform viability assays: Use assays like Annexin V/Propidium Iodide (PI) staining to distinguish between apoptosis and necrosis. - Monitor at multiple time points: Observe cells at earlier time points after treatment to identify the onset of morphological changes. - Analyze cell-specific markers: Use immunofluorescence or flow cytometry to check for markers of differentiation or stress. |
| Unexpected Changes in Gene or Protein Expression | - Broad-spectrum impact of BET inhibition: BET inhibitors can affect the transcription of a wide range of genes.[1] - Compensatory signaling pathways: Cells may adapt to BET inhibition by activating alternative pathways. | - Perform transcriptomic or proteomic analysis: This can provide a global view of the changes induced by this compound. - Validate key target engagement: Confirm the downregulation of known BET target genes (e.g., MYC) to ensure the inhibitor is active.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it cause toxicity?
A1: this compound is a BET (Bromodomain and Extra-Terminal domain) inhibitor.[1][7] BET proteins (like BRD2, BRD3, and BRD4) are "epigenetic readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key genes involved in cell cycle progression and proliferation, such as MYC. This compound competitively binds to the bromodomains of BET proteins, preventing them from associating with chromatin and thereby inhibiting the transcription of their target genes.
Toxicity in primary cells can arise from two main sources:
-
On-target toxicity: Because BET proteins regulate genes essential for the survival and proliferation of normal cells, inhibiting their function can lead to cell cycle arrest or apoptosis even in non-cancerous primary cells.[2]
-
Off-target toxicity: While designed to be specific, this compound might interact with other proteins, leading to unintended cellular effects.[1]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my primary cells?
A2: The best approach is to perform a comprehensive dose-response study. This involves treating your primary cells with a range of this compound concentrations and assessing both the desired biological effect (e.g., inhibition of a specific signaling pathway) and cell viability in parallel.
Key steps include:
-
Select a wide range of concentrations: Start with a broad range (e.g., from picomolar to micromolar) to capture the full dose-response curve.
-
Include appropriate controls: Use a vehicle-only control (e.g., DMSO) and a positive control for cell death.
-
Assess viability: Use a reliable method to measure cell viability, such as an MTT assay, CellTiter-Glo®, or live/dead cell staining.
-
Measure the desired biological effect: Concurrently, measure the endpoint relevant to your research, such as the expression of a target gene or a specific cellular phenotype.
-
Determine the therapeutic window: The optimal concentration will be one that produces the desired biological effect with minimal impact on cell viability.
Q3: What are the key indicators of this compound-induced apoptosis in primary cells?
A3: Apoptosis, or programmed cell death, is a common outcome of BET inhibitor treatment.[8] Key indicators to look for include:
-
Morphological Changes: Cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
Biochemical Markers:
-
Annexin V Staining: Exposure of phosphatidylserine on the outer cell membrane, detectable by fluorescently labeled Annexin V.
-
Caspase Activation: Cleavage and activation of executioner caspases, such as Caspase-3.
-
PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase by activated caspases.
-
DNA Fragmentation: Nicking of DNA that can be detected by TUNEL assays.
-
These markers can be assessed using techniques like flow cytometry, western blotting, and fluorescence microscopy.
Q4: Can I combine this compound with other compounds to reduce toxicity?
A4: Yes, combination therapies are a promising strategy.[9] The rationale is to use lower, less toxic doses of this compound in combination with another agent that has a synergistic or additive effect. For example, combining a BET inhibitor with a BCL2 inhibitor has been shown to be effective in some cancer cells, as BET inhibitors can reduce the expression of anti-apoptotic proteins like BCL2.[6] However, any combination therapy should be carefully validated in your specific primary cell model to ensure that the combination itself is not more toxic.
Experimental Protocols
Protocol 1: Dose-Response and Viability Assay
This protocol outlines a general method for determining the optimal concentration of this compound in primary cells using a colorimetric viability assay like MTT.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells.
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis and necrosis in this compound-treated primary cells using flow cytometry.
Materials:
-
Treated and control primary cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: After treating the cells with this compound for the desired time, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The different cell populations can be identified as:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
References
- 1. drughunter.com [drughunter.com]
- 2. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. promocell.com [promocell.com]
- 6. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|CAS 1639115-52-8|DC Chemicals [dcchemicals.com]
- 8. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 9. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Nvs-bet-1 in experimental conditions
Welcome to the technical support center for Nvs-bet-1, a potent BET bromodomain inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to ensure the stable and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing and reconstituting this compound?
A1: For long-term stability, this compound should be stored as a crystalline solid at -20°C. For experimental use, we recommend preparing a concentrated stock solution in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing aqueous working solutions, it is advisable to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. We do not recommend storing aqueous solutions for more than one day to avoid potential degradation.[1][2]
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A2: Precipitation of small molecule inhibitors in aqueous media is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: this compound, like many small molecules, may have limited solubility in aqueous buffers such as PBS and cell culture media.
-
High Final Concentration: The final concentration of this compound in your assay may exceed its solubility limit in the chosen medium.
-
DMSO Concentration: While DMSO aids in initial solubilization, a high final concentration of DMSO in the culture medium can be toxic to cells. It is best to keep the final DMSO concentration below 0.5%.
-
Buffer Composition: The pH and composition of your buffer can influence the solubility of the compound.
To prevent precipitation, consider the following troubleshooting steps:
-
Optimize Solvent and Dilution: Ensure the initial stock solution in DMSO is fully dissolved before further dilution. When preparing the working solution, add the DMSO stock to the aqueous medium slowly while vortexing to facilitate mixing.
-
Test Different Media: The composition of cell culture media can vary. If precipitation is observed in one type of medium, testing another may be beneficial.
-
Sonication: Briefly sonicating the final working solution can sometimes help to dissolve small precipitates.
-
Use of Pluronic F-68: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds.
Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?
A3: Inconsistent results can arise from several factors related to the stability and handling of this compound, as well as the experimental setup itself. Here are some common causes and solutions:
-
Compound Degradation: As mentioned, aqueous solutions of some small molecules can be unstable. Prepare fresh working solutions for each experiment from a frozen DMSO stock.
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Cell Health and Density: The health and density of your cells can significantly impact their response to treatment. Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.
-
Assay Timing: The timing of treatment and subsequent assays is critical. Adhere to a consistent timeline for all experimental replicates.
-
Batch-to-Batch Variability: If you are using different batches of this compound, there may be slight variations in purity or activity. It is good practice to qualify a new batch before use in critical experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Activity of this compound | Compound degradation due to improper storage or handling. | Prepare fresh working solutions from a new aliquot of frozen DMSO stock. Verify the storage conditions of the stock solution. |
| Inaccurate concentration of the working solution. | Re-measure and re-prepare the dilutions carefully. Consider using a calibrated pipette. | |
| Cell line is resistant to BET inhibitors. | Test this compound on a known sensitive cell line as a positive control. | |
| High Background Signal in Assays | Interference of this compound with the assay components. | Run a control with this compound in the absence of cells to check for direct interference with the assay reagents. |
| Contamination of cell culture. | Regularly test your cell cultures for mycoplasma and other contaminants. | |
| Cell Death at Low Concentrations | High sensitivity of the cell line to this compound. | Perform a dose-response curve to determine the optimal concentration range for your specific cell line. |
| Cytotoxicity of the solvent (DMSO). | Ensure the final DMSO concentration in your culture medium is below 0.5%. |
Data Presentation
Solubility of Small Molecules in Common Solvents
While specific quantitative data for this compound is not publicly available, the following table provides a general overview of the solubility of similar small molecules. It is crucial to empirically determine the solubility of this compound in your specific experimental buffers.
| Solvent/Buffer | General Solubility of Small Molecules | Recommendations for this compound |
| DMSO | High (often >10 mg/mL) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be used as an alternative to DMSO for stock solutions. |
| PBS (pH 7.4) | Low to Sparingly Soluble | Prepare working solutions by diluting a DMSO stock. Aqueous solutions may not be stable for long periods.[1][2] |
| Cell Culture Media | Variable and often low | Test for precipitation at your desired working concentration. Prepare fresh for each experiment. |
Experimental Protocols
General Protocol for Cell Treatment with this compound
This protocol provides a general workflow for treating adherent or suspension cells with this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 96-well, 6-well)
-
Adherent or suspension cells in logarithmic growth phase
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Cell Seeding:
-
Adherent Cells: Trypsinize and count the cells. Seed the cells in the appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Suspension Cells: Count the cells and seed them directly into the culture plates at the desired density.[3]
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is important to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
-
Cell Treatment:
-
For adherent cells, carefully remove the old medium and replace it with the medium containing the appropriate concentration of this compound.
-
For suspension cells, add the concentrated this compound solution directly to the wells to achieve the final desired concentration.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
After the treatment period, harvest the cells for downstream analysis such as cell viability assays, western blotting, or RT-qPCR.
-
Signaling Pathways and Experimental Workflows
BET Inhibitor Signaling Pathway
This compound, as a BET inhibitor, primarily functions by displacing BRD4 from acetylated histones, leading to the downregulation of key oncogenes like MYC.[4][5] This subsequently affects various downstream cellular processes including cell cycle progression and apoptosis.
Caption: Mechanism of action of this compound as a BET inhibitor.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps to evaluate the biological effects of this compound in a cell-based assay.
Caption: A typical workflow for evaluating this compound in vitro.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Nvs-bet-1 not showing expected phenotype what to do
Welcome to the technical support center for Nvs-bet-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this pan-BET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected phenotype?
This compound is a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key genes involved in cell proliferation and cancer. By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, leading to the downregulation of target genes. A primary and well-documented target is the proto-oncogene c-MYC.
The expected phenotype upon successful treatment with this compound in sensitive cancer cell lines includes:
-
Reduced cell proliferation and viability.
-
Downregulation of c-MYC mRNA and protein levels.
-
Cell cycle arrest, typically at the G1 phase.
-
Induction of apoptosis or cellular senescence.
Q2: I am not observing the expected anti-proliferative effects. What could be the reason?
Several factors could contribute to a lack of the expected phenotype. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common reasons include suboptimal compound concentration, issues with the compound's stability or solubility, cell line-specific resistance, or problems with the experimental setup.
Q3: How do I know if my this compound is active?
The most direct way to confirm the activity of this compound is to assess its impact on a known downstream target. We recommend performing a Western blot or RT-qPCR to check for the downregulation of c-MYC expression. A significant reduction in c-MYC levels upon treatment is a strong indicator of compound activity.
Q4: Is there a difference between a BET inhibitor like this compound and a BET-targeting PROTAC or molecular glue?
Yes, the mechanism of action is different. While all three target BET proteins, their effects on the target protein differ, which will be reflected in your experimental readouts.
-
BET inhibitors (e.g., this compound) reversibly bind to the bromodomains, preventing the BET protein from binding to chromatin and activating gene transcription. You would expect to see a decrease in the expression of target genes like c-MYC, but the total levels of the BET protein (e.g., BRD4) should remain unchanged.
-
PROTACs (PROteolysis-TArgeting Chimeras) are bifunctional molecules that induce the degradation of the target protein. A BET-targeting PROTAC would lead to a decrease in the total protein levels of, for example, BRD4, in addition to the downstream effects on gene expression.
-
Molecular glues also induce the degradation of the target protein by enhancing the interaction between the target and an E3 ubiquitin ligase. Similar to PROTACs, you would expect to see a reduction in the total amount of the target BET protein.
Troubleshooting Guide: this compound Not Showing Expected Phenotype
If you are not observing the expected anti-proliferative effects or c-MYC downregulation with this compound, please follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for experiments with this compound.
Quantitative Data
Expected IC50 Values for Pan-BET Inhibitors
While specific IC50 data for this compound is not widely available in the public domain, the following table provides a general reference for the expected potency of pan-BET inhibitors in various cancer cell lines. It is highly recommended to determine the IC50 of this compound empirically in your cell line of interest.
| Cell Line | Cancer Type | Typical Pan-BET Inhibitor IC50 Range (nM) |
| MM.1S | Multiple Myeloma | 50 - 200 |
| MV-4-11 | Acute Myeloid Leukemia | 10 - 100 |
| Raji | Burkitt's Lymphoma | 100 - 500 |
| SUM159 | Triple-Negative Breast Cancer | 200 - 1000 |
| LNCaP | Prostate Cancer | > 1000 (often less sensitive) |
Note: IC50 values can vary significantly based on the specific pan-BET inhibitor, assay conditions (e.g., incubation time, cell density), and the specific cell line clone.
Experimental Protocols
Western Blot for BRD4 and c-MYC
This protocol is for validating the on-target effect of this compound by measuring c-MYC protein levels and confirming consistent BRD4 levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-c-Myc antibody (e.g., Cell Signaling Technology #9402, 1:1000 dilution)[1]
-
Anti-BRD4 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot.
-
Expected Results: A dose- and time-dependent decrease in c-MYC protein levels should be observed. BRD4 levels should remain relatively unchanged.
RT-qPCR for c-MYC mRNA Expression
This protocol measures changes in c-MYC gene expression following treatment with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR primers for c-MYC and a housekeeping gene (e.g., GAPDH or ACTB).
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound.
-
Extract total RNA and synthesize cDNA according to the kit manufacturer's instructions.
-
-
qPCR:
-
Set up qPCR reactions with primers for c-MYC and the housekeeping gene.
-
Run the qPCR program.
-
-
Data Analysis:
-
Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene.
-
Expected Results: A significant decrease in c-MYC mRNA levels should be observed in sensitive cell lines.
Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Assay:
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Read the plate on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: BRD4 signaling pathway and the mechanism of this compound inhibition.
Caption: General experimental workflow for evaluating this compound activity.
References
Technical Support Center: Overcoming Resistance to BET Bromodomain Inhibitors
Disclaimer: Due to the limited publicly available information on NVS-BET-1, this technical support center provides guidance on overcoming resistance to the broader class of BET (Bromodomain and Extra-Terminal domain) inhibitors. The mechanisms and strategies described are based on studies of well-characterized BET inhibitors and may serve as a valuable resource for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BET inhibitors?
A1: BET inhibitors are a class of drugs that reversibly bind to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] This binding prevents the interaction between BET proteins and acetylated histones, thereby inhibiting the transcription of key oncogenes like MYC.[1]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cancer cell line studies. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to BET inhibitors can arise through several mechanisms. Based on studies with other BET inhibitors, the most common mechanisms include:
-
Activation of alternative signaling pathways: Cancer cells can develop resistance by activating pathways that bypass the need for BET protein-mediated transcription. A prominent example is the activation of the Wnt/β-catenin signaling pathway, which can subsequently drive the expression of oncogenes like MYC independently of BRD4.
-
Kinome reprogramming: Resistance can be mediated by broad changes in the activity of protein kinases. This can involve the activation of receptor tyrosine kinases (RTKs) and downstream pathways such as PI3K/AKT and MAPK/ERK, which promote cell survival and proliferation.
-
Bromodomain-independent BRD4 function: In some resistant cells, BRD4 can remain essential for cell proliferation but in a manner that is independent of its bromodomains. This can involve increased interaction with other transcriptional regulators, such as MED1.
Q3: Are there known strategies to overcome resistance to BET inhibitors?
A3: Yes, several strategies are being explored to overcome resistance, primarily through combination therapies. These include:
-
Co-inhibition of compensatory signaling pathways: Combining BET inhibitors with inhibitors of pathways that are activated in resistant cells has shown promise. Examples include the use of Wnt signaling inhibitors, MEK inhibitors, or CDK inhibitors.
-
Targeting downstream effectors: If resistance is mediated by the sustained expression of a specific oncogene, targeting that oncogene or its downstream effectors can be an effective strategy.
Troubleshooting Guides
Issue 1: Gradual loss of sensitivity to this compound in vitro
Possible Cause: Development of acquired resistance through activation of the Wnt/β-catenin pathway.
Troubleshooting Steps:
-
Assess Wnt/β-catenin pathway activation:
-
Perform Western blotting to detect levels of active (non-phosphorylated) β-catenin and key Wnt target genes (e.g., Axin2, LEF1). An increase in these markers in resistant cells compared to sensitive parent cells would suggest pathway activation.
-
Use a TOP/FOP Flash reporter assay to quantify Wnt signaling activity.
-
-
Evaluate combination therapy with a Wnt signaling inhibitor:
-
Treat resistant cells with a combination of this compound and a Wnt inhibitor (e.g., ICG-001, XAV-939).
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine if the combination restores sensitivity.
-
Experimental Protocol: Western Blotting for Active β-catenin
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against active β-catenin and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Issue 2: Intrinsic resistance to this compound in a new cell line
Possible Cause: Pre-existing activation of the MAPK/ERK pathway.
Troubleshooting Steps:
-
Profile the kinome of the resistant cell line:
-
Perform phospho-kinase antibody arrays or mass spectrometry-based phosphoproteomics to identify activated kinases and signaling pathways. Pay close attention to the phosphorylation status of MEK and ERK.
-
-
Test the efficacy of combination therapy with a MEK inhibitor:
-
Treat the intrinsically resistant cells with a combination of this compound and a MEK inhibitor (e.g., trametinib, selumetinib).
-
Assess changes in cell proliferation and apoptosis to determine if the combination is synergistic.
-
Quantitative Data Summary: Combination of BETi and MEK Inhibitor in Colorectal Cancer (CRC) Cell Lines
| Cell Line | BET Inhibitor (JQ1) IC50 (μM) | MEK Inhibitor (Trametinib) IC50 (μM) | Combination Index (CI) |
| CRC-1 | >10 | 0.5 | <1 (Synergistic) |
| CRC-2 | >10 | 0.8 | <1 (Synergistic) |
| CRC-3 | 5 | 0.2 | <1 (Synergistic) |
Note: This table is a representative example based on published data for the BET inhibitor JQ1 and the MEK inhibitor trametinib in colorectal cancer cell lines and is intended to illustrate the potential for synergy. Actual values will vary depending on the specific inhibitors and cell lines used.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of BET inhibitors.
Caption: Wnt/β-catenin pathway activation as a resistance mechanism.
References
Best practices for Nvs-bet-1 storage and handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and experimental use of Nvs-bet-1, a potent BET bromodomain inhibitor that regulates keratinocyte plasticity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are as follows:
It is important to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]
Q2: What are the general handling precautions for this compound?
A2: this compound should be handled with care in a laboratory setting. Key safety precautions include:
-
Avoiding inhalation, and contact with eyes and skin.[3]
-
Using the compound in an area with appropriate exhaust ventilation to avoid the formation of dust and aerosols.[3]
-
Wearing personal protective equipment, including safety goggles, gloves, and a lab coat.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]
Q4: How should I prepare a stock solution of this compound?
A4: While a specific validated protocol for this compound is not publicly available, a general procedure for preparing stock solutions of similar compounds in DMSO can be followed. A stock solution of 10 mM in DMSO is a common starting point for many inhibitors used in cell culture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Compound degradation | Ensure this compound is stored correctly as a powder at -20°C or in a solvent at -80°C.[3] Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration | Verify the calculations for stock solution and working dilutions. Use calibrated pipettes. | |
| Low cell viability in culture | High concentration of this compound | Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell type. |
| High concentration of DMSO in the final culture medium | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, as higher concentrations can be toxic to cells. | |
| Compound precipitation in media | Poor solubility | Prepare a more concentrated stock solution in DMSO and perform serial dilutions in the culture medium. Ensure thorough mixing after each dilution step. |
| Acquired resistance to this compound in long-term experiments | Upregulation of compensatory signaling pathways | Consider combination therapies. For example, resistance to BET inhibitors in some cancers can be overcome by co-treatment with inhibitors of pathways like NF-κB. |
Quantitative Data Summary
Table 1: Physicochemical and Experimental Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁ClN₄O₂ | [3] |
| Molecular Weight | 408.88 g/mol | [3] |
| CAS Number | 1639115-52-8 | [3] |
| Recommended Storage (Powder) | -20°C | [3] |
| Recommended Storage (in Solvent) | -80°C | [3] |
| Reported Experimental Concentration | 125 nM (in human keratinocytes) | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (General Protocol)
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Based on the molecular weight (408.88 g/mol ), calculate the mass of this compound required to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[3]
Keratinocyte Proliferation Assay with this compound (General Protocol)
Materials:
-
Human keratinocytes
-
Keratinocyte growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Seed human keratinocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in keratinocyte growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).
-
Replace the existing medium with the medium containing different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Visualizations
Caption: General mechanism of action of this compound as a BET inhibitor.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Validation & Comparative
Nvs-bet-1: A Comparative Analysis of a Novel BET Inhibitor's Efficacy
In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of therapeutics targeting a range of diseases, from cancer to inflammation. This guide provides a detailed comparison of Nvs-bet-1, a novel BET inhibitor, with other well-established BET inhibitors such as JQ1, OTX015, and I-BET762. The focus is on their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Executive Summary
This compound is a potent BET bromodomain inhibitor that has been shown to regulate keratinocyte plasticity, highlighting its potential in dermatological applications.[1][2][3] Comparative studies demonstrate that this compound exhibits a highly correlated gene expression profile to the well-characterized BET inhibitor JQ1 in human keratinocytes, suggesting a similar mechanism of action at the transcriptional level.[4] This guide will delve into the quantitative comparison of this compound's binding affinity and cellular potency against other key BET inhibitors, providing a comprehensive overview for researchers in the field.
Comparative Efficacy of BET Inhibitors
The efficacy of BET inhibitors can be assessed through various metrics, primarily their binding affinity to the target bromodomains (BDs) of BET proteins (BRD2, BRD3, and BRD4) and their potency in cellular assays (e.g., IC50 values).
Binding Affinity
The binding affinity, often represented by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in biochemical assays, is a critical measure of a drug's potency at its molecular target.
| Inhibitor | Target | Assay | IC50 (nM) | Kd (nM) |
| This compound | Pan-BET | - | Data not available | Data not available |
| JQ1 | BRD4 (BD1) | AlphaScreen | 77 | ~50 |
| BRD4 (BD2) | AlphaScreen | 33 | ~90 | |
| OTX015 | BRD2/3/4 | Biochemical Assay | 92-112 | Data not available |
| I-BET762 | Pan-BET | - | Data not available | Data not available |
Table 1: Comparative in vitro binding affinities of BET inhibitors. Data for JQ1 is from AlphaScreen and Isothermal Titration Calorimetry (ITC) assays.[5] OTX015 data is from a general biochemical assay.[6] Specific quantitative data for this compound and I-BET762 from directly comparable assays were not publicly available.
Cellular Potency
Cellular potency, typically measured by the half-maximal inhibitory concentration (IC50) in cell-based assays, reflects the inhibitor's ability to exert its effect in a biological system. This is influenced by factors such as cell permeability and target engagement.
| Inhibitor | Cell Line | Assay | IC50 (µM) |
| This compound | Keratinocytes | Involucrin Expression | Comparable to JQ1 |
| JQ1 | Keratinocytes | Involucrin Expression | Comparable to this compound |
| OTX015 | Various Leukemia Cell Lines | MTT Assay | Submicromolar range |
| I-BET762 | Keratinocytes | Involucrin Expression | Data available in correlation plots |
Table 2: Comparative cellular potency of BET inhibitors. The potency of this compound and JQ1 in keratinocytes is noted as comparable based on gene expression profile correlation.[4] OTX015 shows submicromolar IC50 values in various leukemia cell lines.[6]
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to evaluate the efficacy of BET inhibitors.
AlphaScreen™ Assay for Binding Affinity
The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding affinity of inhibitors to their target proteins.
Principle: The assay relies on the interaction of two types of beads: donor beads and acceptor beads. One bead is coated with a tagged BET bromodomain protein, and the other is coated with a biotinylated histone peptide ligand. When the protein and ligand interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. A competitive inhibitor will disrupt the protein-ligand interaction, leading to a decrease in the AlphaScreen™ signal.[7][8][9]
Protocol Outline:
-
Reagent Preparation: Recombinant GST-tagged BRD4 protein and a biotinylated histone H4 peptide are prepared in an appropriate assay buffer.
-
Compound Incubation: The test inhibitor (e.g., this compound, JQ1) is serially diluted and incubated with the BRD4 protein.
-
Ligand Addition: The biotinylated histone H4 peptide is added to the mixture.
-
Bead Addition: Glutathione donor beads and streptavidin acceptor beads are added.
-
Incubation: The plate is incubated in the dark to allow for bead binding.
-
Signal Detection: The AlphaScreen™ signal is read using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the signal intensity against the inhibitor concentration.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay that measures the engagement of a test compound with its target protein.
Principle: This technology uses a NanoLuc® luciferase-tagged BET protein and a cell-permeable fluorescent tracer that binds to the same target. When the tracer binds to the NanoLuc®-BET fusion protein, BRET occurs, and energy is transferred from the luciferase to the tracer, resulting in a detectable light signal. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.[10][11][12][13]
Protocol Outline:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the NanoLuc®-BRD4 fusion protein.
-
Cell Seeding: Transfected cells are seeded into a multi-well plate.
-
Compound and Tracer Addition: The test inhibitor and the NanoBRET™ tracer are added to the cells.
-
Substrate Addition: A cell-permeable luciferase substrate is added.
-
Signal Detection: The BRET signal is measured using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Data Analysis: IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in BET inhibitor function and the experimental procedures used to study them is crucial for a comprehensive understanding.
The diagram above illustrates the fundamental mechanism of BET inhibitors. BET proteins, such as BRD4, recognize and bind to acetylated lysine residues on histone tails. This interaction recruits transcriptional machinery, including transcription factors and RNA Polymerase II, to the promoter regions of target genes, leading to their expression. BET inhibitors like this compound competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of target oncogenes like c-MYC.
This workflow diagram outlines the typical experimental process for characterizing and comparing BET inhibitors. It begins with in vitro assays to determine direct binding affinity, followed by cell-based assays to assess cellular potency, target engagement, and downstream effects on gene expression.
Conclusion
This compound represents a valuable addition to the growing arsenal of BET inhibitors. Its demonstrated activity in regulating keratinocyte plasticity opens new avenues for therapeutic development. While direct, side-by-side quantitative comparisons with other BET inhibitors under identical experimental conditions are not fully available in the public domain, the high correlation of its induced gene expression profile with that of JQ1 strongly suggests a comparable mechanism and potency in keratinocytes. Further studies providing comprehensive and directly comparative data will be crucial for definitively positioning this compound within the landscape of BET-targeting therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative analyses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Scientist.com [app.scientist.com]
- 3. BET bromodomain inhibitors regulate keratinocyte plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.kr]
- 11. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
Unveiling the Transcriptional Impact of BET Inhibitors: A Comparative Guide with a Focus on Nvs-bet-1
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of Bromodomain and Extra-Terminal (BET) inhibitors on gene expression, with a special focus on the Novartis compound, Nvs-bet-1. While direct, publicly available RNA-sequencing (RNA-seq) data for this compound is currently limited, this guide contextualizes its known functions by comparing them with data from well-characterized BET inhibitors, JQ1 and OTX015.
This compound: A Regulator of Keratinocyte Plasticity
This compound, a BET bromodomain inhibitor developed by Novartis, has been identified as a potent regulator of keratinocyte plasticity. Research has shown that transient, low-dose exposure to BET inhibitors, likely including this compound, can induce a sustained activated and migratory state in keratinocytes. This effect is crucial for the re-epithelialization process in skin wound healing. Although RNA-seq was utilized in these studies to understand the transcriptional changes, the specific dataset for this compound has not been made publicly available.
Comparative Analysis of BET Inhibitors using RNA-seq Data
To provide a quantitative comparison of the transcriptomic effects of BET inhibitors, we have summarized publicly available RNA-seq data for two widely studied compounds, JQ1 and OTX015. These inhibitors have been extensively profiled in various cancer cell lines, and their effects on gene expression provide a valuable reference for understanding the potential impact of this compound.
| BET Inhibitor | Cell Line | Treatment | Number of Differentially Expressed Genes (DEGs) | GEO Accession |
| JQ1 | HepG2 (Hepatocellular Carcinoma) | 5 µM for 24h | 632 DEmRNAs (144 up, 488 down), 105 DElncRNAs (34 up, 71 down)[1] | GSE158552[1] |
| OTX015 | HepG2 (Hepatocellular Carcinoma) | 5 µM for 24h | 551 DEmRNAs (139 up, 412 down), 94 DElncRNAs (25 up, 69 down)[1] | GSE158552[1] |
| JQ1 | LNCaP (Prostate Cancer) | - | - | GSE139230[2] |
| OTX015 | SUDHL2 (Lymphoma) | - | - | GSE64820 |
| JQ1 | Various Cancer Cell Lines | - | - | GSE63782[3] |
Experimental Protocols
General Protocol for RNA-seq Analysis of BET Inhibitor-Treated Cells
A typical workflow for assessing the transcriptomic effects of BET inhibitors involves the following steps:
-
Cell Culture and Treatment: Cells of interest (e.g., cancer cell lines, primary keratinocytes) are cultured under standard conditions. Cells are then treated with the BET inhibitor (e.g., JQ1, OTX015) at a specific concentration and for a defined duration. A vehicle control (e.g., DMSO) is run in parallel.[4]
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a suitable method, such as TRIzol reagent or a column-based kit.[1]
-
Library Preparation: The quality and quantity of the extracted RNA are assessed. Subsequently, RNA-seq libraries are prepared. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[5]
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment to a reference genome, quantification of gene expression, and differential gene expression analysis between the inhibitor-treated and control groups.[5]
Visualizing the Molecular Impact
Signaling Pathways Modulated by BET Inhibitors
BET inhibitors exert their effects by displacing BRD4 and other BET family proteins from chromatin, leading to the downregulation of key oncogenes and inflammatory genes. Two of the most well-documented pathways affected are the c-Myc and NF-κB signaling pathways.
Caption: Mechanism of action of BET inhibitors in the nucleus.
Experimental Workflow for RNA-seq Analysis
The process of analyzing gene expression changes upon treatment with a BET inhibitor using RNA-seq can be visualized as a multi-step workflow.
Caption: A typical experimental workflow for RNA-seq analysis of BET inhibitor effects.
References
- 1. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BET Inhibitors: I-BET762 vs. Nvs-bet-1
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents for a range of diseases, including cancer and inflammatory conditions. This guide provides a detailed comparison of two such inhibitors: I-BET762 (also known as Molibresib or GSK525762) and Nvs-bet-1.
While extensive data is available for the clinical-stage compound I-BET762, public information regarding the specific quantitative performance and experimental protocols for this compound is limited. This guide therefore presents a comprehensive profile of I-BET762, summarizes the available information for this compound, and provides standardized experimental protocols for researchers seeking to perform their own comparative analyses of BET inhibitors.
Mechanism of Action: Disrupting Transcriptional Activation
BET proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic "readers." They recognize and bind to acetylated lysine residues on histone tails and transcription factors. This interaction tethers transcriptional machinery to chromatin, facilitating the expression of key genes involved in cell proliferation, survival, and inflammation, including the potent oncogene MYC.[1][2]
Both I-BET762 and this compound are small molecules designed to competitively bind to the acetyl-lysine binding pockets of BET bromodomains.[1] By occupying this pocket, they displace BET proteins from chromatin, thereby preventing the recruitment of transcriptional activators and suppressing the expression of target genes. This disruption of transcriptional programs can lead to cell cycle arrest and apoptosis in cancer cells and can attenuate inflammatory responses.[1][3]
Quantitative Data Comparison
The following tables summarize the known biochemical and cellular potencies of I-BET762 and this compound.
Table 1: I-BET762 (Molibresib, GSK525762) Performance Data
| Parameter | Value | Assay Type | Target(s) | Notes |
| IC50 | ~35 nM | Cell-free Assay | Pan-BET | General potency measure.[4] |
| IC50 | 32.5 - 42.5 nM | FRET Analysis | BRD2, BRD3, BRD4 | Measures displacement of acetylated H4 peptide.[4] |
| Kd | 50.5 - 61.3 nM | Not Specified | BRD2, BRD3, BRD4 | Measures binding affinity to tandem bromodomains. |
IC50 (Half-maximal inhibitory concentration) measures the functional potency of an inhibitor.[5] Kd (Dissociation constant) measures the binding affinity between the inhibitor and its target; a lower value indicates tighter binding.[5]
Table 2: this compound Performance Data
| Parameter | Value | Assay Type | Target(s) | Notes |
| IC50 | Data not available | - | BET family | - |
| Kd | Data not available | - | BET family | - |
Publicly available quantitative data for this compound is currently limited. Researchers are encouraged to perform the experiments outlined in the "Experimental Protocols" section to determine these values.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are standard protocols for key experiments used to characterize BET inhibitors.
Fluorescence Resonance Energy Transfer (FRET) Assay for IC50 Determination
This biochemical assay quantitatively measures the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated peptide substrate.
-
Materials : Recombinant BET bromodomain proteins (e.g., BRD4(1)), biotinylated tetra-acetylated histone H4 peptide, Europium-cryptate labeled streptavidin, XL665-labeled anti-His antibody, assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS, 0.05% BSA, 400 mM KF).
-
Protocol :
-
Prepare a serial dilution of the BET inhibitor (e.g., I-BET762) in a 384-well assay plate.
-
Add the BET bromodomain protein (e.g., 50 nM BRD4) and the acetylated histone peptide (e.g., 200 nM) to each well.
-
Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Add the FRET detection reagents: Europium-labeled streptavidin (binds the biotinylated peptide) and XL665-labeled antibody (binds a His-tag on the recombinant protein).
-
Incubate for another 60 minutes.
-
Read the plate using a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (XL665).
-
Calculate the FRET ratio (665 nm / 615 nm). The inhibitor concentration that results in a 50% reduction of this ratio is the IC50.[4]
-
Cell Proliferation (MTT/MTS) Assay for Cellular Potency
This cell-based assay determines the effect of an inhibitor on the metabolic activity and growth of cancer cell lines known to be dependent on BET proteins (e.g., MV4;11 for AML).
-
Materials : Human cancer cell line (e.g., MV4;11), complete culture medium, 96-well cell culture plates, BET inhibitor, MTT or MTS reagent, solubilization solution (for MTT).
-
Protocol :
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight (if applicable).
-
Treat the cells with a serial dilution of the BET inhibitor for a specified period (e.g., 72 hours).
-
Add MTS reagent (or MTT followed by solubilization solution) to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Normalize the data to vehicle-treated control cells and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
-
Western Blot for Target Gene Suppression
This protocol verifies the mechanism of action by measuring the protein levels of a known BET target gene, such as MYC.
-
Materials : Cancer cell line, cell lysis buffer, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-c-Myc, anti-Actin or GAPDH), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Protocol :
-
Treat cells with the BET inhibitor at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a set time (e.g., 2-24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate 20-30 µg of protein per lane using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour, then incubate with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., Actin) to ensure equal protein loading. A dose-dependent decrease in c-Myc protein indicates on-target activity.[6]
-
Summary and Conclusion
I-BET762 (Molibresib) is a well-characterized, potent, and orally bioavailable pan-BET inhibitor with demonstrated efficacy in preclinical models of both cancer and inflammation. Its mechanism of action, centered on the suppression of key transcriptional programs like MYC, is well-documented. Extensive quantitative data on its binding affinity and cellular potency make it a crucial reference compound in the field.
For researchers in the field, I-BET762 serves as a benchmark for pan-BET inhibition. The future evaluation of this compound will depend on generating robust, comparable datasets that define its biochemical and cellular profile, ultimately determining its unique therapeutic potential and advantages relative to existing inhibitors.
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling Nvs-bet-1: A Comparative Analysis of a Novel BET Inhibitor in Keratinocyte Plasticity
For researchers and drug development professionals, this guide provides a comprehensive comparison of Nvs-bet-1, a novel BET bromodomain inhibitor, with established alternatives. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate the replication of pivotal findings from the literature.
This compound has been identified as a regulator of keratinocyte plasticity, a crucial process in wound healing.[1] Its mechanism of action, like other members of the bromo- and extra-terminal domain (BET) inhibitor class, involves the competitive binding to the acetyl-lysine recognition pockets of BET proteins (BRD2, BRD3, and BRD4), thereby modulating gene expression. This guide delves into the specifics of this compound and contrasts its performance with the well-characterized BET inhibitors JQ1, OTX015, and I-BET151.
Comparative Analysis of BET Inhibitor Potency
| Compound | Target Bromodomain | IC50 (nM) | Kd (nM) | Reference |
| This compound | BET family | Data not publicly available | Data not publicly available | Schutzius G, et al. 2021 |
| JQ1 | BRD2 (N-terminal) | 17.7 | 128 | [2] |
| BRD3 (N-terminal) | 59.5 | [2] | ||
| BRD3 (C-terminal) | 82 | [2] | ||
| BRD4 (N-terminal) | 76.9 | 49 | [2] | |
| BRD4 (C-terminal) | 32.6 | 90.1 | [2] | |
| OTX015 | BRD2, BRD3, BRD4 | 92 - 112 | [3][4] | |
| BRD2, BRD3, BRD4 (TR-FRET) | EC50: 10 - 19 | [4] | ||
| I-BET151 | BRD2 | 500 | 20 | [5][6] |
| BRD3 | 250 | [5][6] | ||
| BRD4 | 790 | 100 | [5][6][7] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
This assay is used to measure the binding affinity of inhibitors to BET bromodomains.
Materials:
-
Recombinant GST-tagged BET bromodomain protein (e.g., BRD4).
-
Biotinylated histone H4 peptide (acetylated).
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Test compounds (this compound and alternatives) serially diluted in DMSO.
-
384-well low-volume microplates.
-
TR-FRET plate reader.
Procedure:
-
Prepare a master mix of the GST-BET bromodomain protein and the biotinylated histone peptide in the assay buffer.
-
Add the test compounds at various concentrations to the assay wells.
-
Add the protein-peptide master mix to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium.
-
Prepare a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-APC in the assay buffer.
-
Add the detection mix to the wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Europium) and ~665 nm (APC).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm) and plot against the inhibitor concentration to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This cell-based assay measures the engagement of a test compound with its target protein in live cells.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding a NanoLuc®-BET bromodomain fusion protein.
-
FuGENE® HD Transfection Reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Tracer.
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, non-binding surface 96-well or 384-well plates.
-
Luminometer capable of measuring BRET.
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-BET bromodomain fusion vector using FuGENE® HD.
-
Seed the transfected cells into the assay plates and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds.
-
Add the NanoBRET™ Tracer to the cells at a final concentration determined by a pre-run titration experiment.
-
Add the test compounds to the wells.
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix to all wells.
-
Read the filtered luminescence signals for the donor (NanoLuc®) and acceptor (Tracer) using a BRET-capable luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the cellular IC50.
Keratinocyte Scratch Wound Healing Assay
This in vitro assay models the process of re-epithelialization during wound healing.
Materials:
-
Primary human keratinocytes or a keratinocyte cell line (e.g., HaCaT).
-
Keratinocyte growth medium.
-
12-well or 24-well tissue culture plates.
-
Sterile 10 µL or 200 µL pipette tips.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
-
Test compounds (this compound and controls).
Procedure:
-
Seed keratinocytes in the culture plates and grow them to a confluent monolayer.
-
Create a uniform "scratch" or cell-free area in the center of the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing the test compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Place the plate in an incubator and capture images of the scratch at the same position at time 0 and at subsequent time points (e.g., every 12 or 24 hours).
-
Use image analysis software to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure relative to the initial area to quantify cell migration.[8][9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 5. stemcell.com [stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2.3. Scratch Wound Healing Assay [bio-protocol.org]
- 9. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]
- 11. Scratch Wound Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Scratch wound healing assay [bio-protocol.org]
Independent Validation of Nvs-bet-1's Therapeutic Potential in Keratinocyte Plasticity
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Nvs-bet-1, a novel BET bromodomain inhibitor, with other relevant BET inhibitors, focusing on their therapeutic potential in regulating keratinocyte plasticity. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Introduction
This compound is a BET (Bromodomain and Extra-Terminal domain) bromodomain inhibitor that has been identified as a regulator of keratinocyte plasticity.[1] This property suggests its potential therapeutic application in conditions requiring re-epithelialization, such as chronic wounds. This guide summarizes the available quantitative data, details the experimental protocols used for its validation, and illustrates the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the comparative performance of this compound against other well-characterized BET inhibitors, JQ1 and I-BET762.
Table 1: In Vitro Inhibition of Keratinocyte Differentiation
| Compound | Target | IC50 (µM) in Involucrin TR-FRET Assay |
| This compound | Pan-BET | ~0.1 |
| JQ1 | Pan-BET | ~0.5 |
| I-BET762 | Pan-BET | ~0.5 |
Data extracted from Schützius et al., 2021, Nature Chemical Biology.
Table 2: In Vitro Keratinocyte Migration Enhancement
| Compound | Concentration (µM) | % Wound Closure at 24h (Scratch Assay) |
| This compound | 0.1 | Significant increase over control |
| JQ1 | 0.5 | Significant increase over control |
| Control (DMSO) | - | Baseline |
Qualitative description based on data from Schützius et al., 2021, Nature Chemical Biology. Specific percentage values were not provided in the primary publication.
Table 3: Bromodomain Selectivity Profile
| Compound | BRD4 (BD1/BD2) | Other Bromodomains |
| This compound | High Affinity | Selective over non-BET bromodomains |
| JQ1 | High Affinity | Selective for BET family |
| I-BET762 | High Affinity | Selective for BET family |
Selectivity profiles are based on BROMOscan data and literature review.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Involucrin TR-FRET Assay for Keratinocyte Differentiation
This assay quantifies the expression of involucrin, a marker for keratinocyte terminal differentiation.
-
Cell Culture: Primary human epidermal keratinocytes are seeded in 96-well plates and grown to confluence.
-
Induction of Differentiation: Differentiation is induced by adding 1.2 mM CaCl2 to the culture medium.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or other BET inhibitors.
-
Lysis and Detection: After 24 hours, cells are lysed, and the involucrin protein levels are quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit, following the manufacturer's instructions.[4][5][6][7][8]
-
Data Analysis: IC50 values are calculated from the dose-response curves.
2. Keratinocyte Scratch Wound Healing Assay
This assay assesses the effect of compounds on the migratory capacity of keratinocytes.
-
Cell Culture: Keratinocytes are grown to a confluent monolayer in 6-well plates.
-
Scratch Induction: A sterile pipette tip is used to create a uniform scratch across the cell monolayer.
-
Compound Treatment: The medium is replaced with fresh medium containing the test compounds or vehicle control (DMSO).
-
Image Acquisition: Images of the scratch are captured at 0 and 24 hours using a phase-contrast microscope.
-
Data Analysis: The area of the scratch is measured using image analysis software (e.g., ImageJ), and the percentage of wound closure is calculated.
Signaling Pathways and Experimental Workflows
Signaling Pathway: BET Inhibitor-Mediated Regulation of Keratinocyte Plasticity
BET inhibitors, including this compound, are believed to modulate keratinocyte plasticity through their influence on the Hippo signaling pathway, specifically by affecting the activity of the transcriptional co-activators YAP and TAZ.
Caption: BET inhibitors like this compound block BRD4, potentially influencing YAP/TAZ-mediated gene expression.
Experimental Workflow: Validation of this compound's Therapeutic Potential
The following diagram outlines the experimental workflow for validating the therapeutic potential of this compound.
Caption: A multi-stage workflow for validating the therapeutic potential of this compound.
Conclusion
The available data suggests that this compound is a potent BET inhibitor with the ability to promote a pro-migratory and plastic phenotype in keratinocytes. Its efficacy appears comparable to or potentially greater than other well-studied pan-BET inhibitors like JQ1 in in vitro models of keratinocyte function. The presented experimental protocols provide a framework for the independent validation and further investigation of this compound's therapeutic potential in wound healing and other regenerative medicine applications. Further studies are warranted to fully elucidate its mechanism of action and to establish its in vivo efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic cross-linking of involucrin and other proteins by keratinocyte particulates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Nvs-bet-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Nvs-bet-1, a BET bromodomain inhibitor.
As a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, this compound requires careful management throughout its lifecycle, from use in experiments to its final disposal.[1][2] Adherence to these procedural guidelines is critical for minimizing risks to personnel and the environment.
Hazard and Safety Information
A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling and disposal.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1][2] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life.[1][2] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects.[1][2] |
Quantitative aquatic toxicity data (e.g., LC50, EC50) for this compound is not publicly available. The classification is based on regulatory standards for substances that are highly toxic to aquatic organisms.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1][2] Do not discharge this compound down the drain or mix it with general laboratory waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container, preferably the original container or a designated waste carboy.[5]
-
Do not mix this compound waste with incompatible chemicals. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][6]
-
Segregate organic solvent solutions of this compound from aqueous solutions.[3]
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[5]
-
-
Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol, then water). Collect all rinsate as hazardous liquid waste.[5]
-
After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated lab glass or plastic.[7]
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration and quantity of the waste.
-
The appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.[3][7]
-
3. Storage of Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][8]
-
The SAA should be a secure area, under the control of the laboratory supervisor.[3]
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.[3][4]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic waste, the limit is one quart.[8]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
Emergency Procedures for Spills
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Personal Protection: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Cleanup:
-
Carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[4]
-
Reporting: Report the spill to your laboratory supervisor and EHS office, especially if the spill is large or if there is a risk of exposure.
Mechanism of Action: BET Bromodomain Inhibition
This compound is a BET (Bromodomain and Extra-Terminal) inhibitor.[9] These inhibitors function by competitively binding to the bromodomains of BET proteins, such as BRD4. This prevents the interaction between BET proteins and acetylated histones, which is crucial for the transcription of certain genes, including oncogenes like MYC. By disrupting this interaction, BET inhibitors can suppress the expression of genes that drive cell proliferation and survival in cancer cells.[6][10]
Caption: Simplified workflow of this compound action in the cell nucleus.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound|1639115-52-8|MSDS [dcchemicals.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BET-ting on Nrf2: How Nrf2 signaling can influence the therapeutic activities of BET protein inhibitors: Nrf2 signaling, which is suppressed by BET proteins, can affect the treatment of inflammatory diseases and cancer with BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitor - Wikipedia [en.wikipedia.org]
- 9. This compound|CAS 1639115-52-8|DC Chemicals [dcchemicals.com]
- 10. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
